Cyclopropylbenzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFCYAQBIPUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074297 | |
| Record name | Cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-49-4 | |
| Record name | Phenylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a three-membered carbocycle, stands as a unique and versatile substituent in the realm of aromatic systems. Its strained ring structure and unusual bonding characteristics impart a distinct electronic profile that deviates significantly from simple alkyl groups, offering a powerful tool for modulating the properties of aromatic molecules. This technical guide provides a comprehensive overview of the electronic properties of the cyclopropyl group in aromatic systems, detailing its quantitative electronic parameters, the experimental methods used to determine them, and its impact on spectroscopic characteristics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel aromatic compounds.
Electronic Nature of the Cyclopropyl Group
The electronic character of the cyclopropyl group is often described as "pseudo-unsaturated" or having "π-character" due to the high p-character of its C-C bonds, a consequence of significant ring strain. This unique electronic nature allows it to act as a potent π-electron donor through conjugation with an adjacent aromatic ring, a property that is critical in its ability to stabilize adjacent carbocations and influence reaction rates.
The bonding in cyclopropane can be described by the Walsh model, which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals. This arrangement results in "bent" bonds that possess significant p-character, enabling them to interact with the π-system of an aromatic ring. This interaction is conformation-dependent, with the "bisected" conformation allowing for maximum overlap and electron donation.[1]
In drug design, the cyclopropyl group is frequently employed as a bioisostere for a phenyl ring or a vinyl group. This substitution can lead to improved metabolic stability, enhanced potency, and modulated selectivity by altering the electronic and conformational properties of the drug molecule.[2][3]
Quantitative Electronic Parameters
The electronic effect of a substituent is quantitatively described by various parameters, most notably Hammett and Taft constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, separated into inductive and resonance components.
| Parameter | Value | Description |
| Hammett Constant (σ) | ||
| σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character. |
| σp | -0.21 | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect. |
| Taft Steric Parameter (Es) | -0.63 | Quantifies the steric bulk of the substituent. |
| Field/Inductive Parameter (F) | +0.02 | Represents the inductive/field effect of the substituent. The positive value suggests a weak electron-withdrawing inductive effect. |
| Resonance Parameter (R) | -0.23 | Represents the resonance effect of the substituent. The negative value confirms its strong electron-donating character through resonance. |
Table 1: Quantitative Electronic Parameters of the Cyclopropyl Group. [4]
Experimental Protocols
Determination of Hammett Constants
The Hammett constants (σ) for the cyclopropyl group were determined by measuring the acid dissociation constants (pKa) of meta- and para-cyclopropylbenzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[5]
Protocol for pKa Determination of Substituted Benzoic Acids:
-
Preparation of Solutions: A standard solution of the substituted benzoic acid (e.g., p-cyclopropylbenzoic acid) is prepared in a suitable solvent system (e.g., 50% ethanol/water) at a precise concentration. A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Titration: A known volume of the benzoic acid solution is titrated with the standardized NaOH solution. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.
-
Calculation of Hammett Constant: The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the cyclopropyl aromatic compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons appear in the downfield region.[6]
3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the cyclopropyl aromatic compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) in a quartz cuvette.
-
Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The conjugation of the cyclopropyl group with the aromatic ring typically leads to a bathochromic (red) shift of the λmax compared to the unsubstituted aromatic compound.[7][8]
3.2.3. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹). Characteristic bands for the cyclopropyl group include C-H stretches at ~3100-3000 cm⁻¹ and ring deformations. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations.[9]
Spectroscopic Data of Representative Cyclopropyl Aromatic Compounds
The following tables summarize the characteristic spectroscopic data for cyclopropylbenzene and some of its derivatives.
NMR Spectroscopy
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 7.27-7.08 (m, 5H, Ar-H), 1.90 (m, 1H, CH), 0.95 (m, 2H, CH₂), 0.67 (m, 2H, CH₂) | 144.5 (Ar-C), 128.3 (Ar-CH), 126.2 (Ar-CH), 125.5 (Ar-CH), 15.6 (CH), 10.3 (CH₂) |
| 1-Bromo-4-cyclopropylbenzene | CDCl₃ | 7.33 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 1.84 (m, 1H, CH), 0.94 (m, 2H, CH₂), 0.65 (m, 2H, CH₂) | 143.5 (Ar-C), 131.4 (Ar-CH), 127.9 (Ar-CH), 119.5 (Ar-C), 15.3 (CH), 10.5 (CH₂) |
| Cyclopropyl phenyl ketone | CDCl₃ | 8.00-7.97 (m, 2H, Ar-H), 7.58-7.44 (m, 3H, Ar-H), 2.65 (m, 1H, CH), 1.25 (m, 2H, CH₂), 1.07 (m, 2H, CH₂) | 199.8 (C=O), 137.9 (Ar-C), 132.7 (Ar-CH), 128.5 (Ar-CH), 128.1 (Ar-CH), 17.9 (CH), 11.9 (CH₂) |
Table 2: ¹H and ¹³C NMR Data for Selected Cyclopropyl Aromatic Compounds. [10][11][12]
UV-Vis and IR Spectroscopy
| Compound | Solvent (UV-Vis) | λmax (nm) (ε, M⁻¹cm⁻¹) | Key IR Frequencies (cm⁻¹) |
| This compound | Ethanol | 221, 269 | 3080, 3005 (C-H, c-Pr), 3060, 3030 (C-H, Ar), 1605, 1495 (C=C, Ar) |
| Benzaldehyde | Ethanol | 244 (13,500), 280 (1,450), 320 (sh) | 3063 (C-H, Ar), 2820, 2720 (C-H, aldehyde), 1703 (C=O), 1597, 1585 (C=C, Ar) |
| Cyclopropyl phenyl ketone | Not specified | Not specified | 3080, 3005 (C-H, c-Pr), 3060 (C-H, Ar), 1670 (C=O), 1600, 1580 (C=C, Ar) |
Table 3: UV-Vis and IR Spectroscopic Data for Selected Aromatic Compounds. [13][14][15][16]
Visualizing Workflows and Pathways
Experimental and Computational Workflow
The determination of the electronic properties of a cyclopropyl-substituted aromatic compound involves a combination of experimental and computational methods. The following diagram illustrates a typical workflow.
Signaling Pathway Inhibition
Cyclopropyl-containing molecules have shown promise as selective antagonists for various receptors. For instance, novel bivalent ligands incorporating a trans-cyclopropylmethyl linker have been developed as selective antagonists for the dopamine D3 receptor (D3R), a target for the treatment of substance abuse disorders. The following diagram illustrates a simplified signaling pathway and the point of inhibition by such a compound.
Conclusion
The cyclopropyl group presents a fascinating and highly useful substituent in the design of aromatic systems. Its unique electronic properties, characterized by strong π-donation and weak inductive withdrawal, allow for fine-tuning of molecular characteristics. This guide has provided a quantitative and methodological overview of these properties, intended to aid researchers in the rational design of novel molecules with desired electronic and biological activities. The continued exploration of cyclopropyl-containing aromatic systems is poised to yield further advancements in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. This compound(873-49-4) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [chemicalbook.com]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Cyclopropylbenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cyclopropylbenzene (C₉H₁₀), a key aromatic hydrocarbon used in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound is an organic compound with the chemical formula C₉H₁₀, consisting of a cyclopropyl group attached to a benzene ring.[1][2][3] Its molecular weight is approximately 118.18 g/mol .[3][4] Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections detail the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The spectrum for this compound is typically run in deuterated chloroform (CDCl₃).[5]
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 - 7.24 | m | 2H | H-3, H-5 (meta) |
| 7.18 - 7.14 | m | 1H | H-4 (para) |
| 7.08 - 7.06 | m | 2H | H-2, H-6 (ortho) |
| 1.92 - 1.86 | m | 1H | H-1' |
| 0.98 - 0.93 | m | 2H | H-2', H-3' (cis) |
| 0.72 - 0.67 | m | 2H | H-2', H-3' (trans) |
Note: Assignments of aromatic protons can vary. The aliphatic protons of the cyclopropyl ring show complex splitting due to cis and trans coupling.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) identifies the number of chemically distinct carbon atoms in a molecule.[6] Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon appears as a single line.[7]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.9 | C-1 |
| 128.3 | C-3, C-5 |
| 125.9 | C-2, C-6 |
| 125.4 | C-4 |
| 15.2 | C-1' |
| 9.9 | C-2', C-3' |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[8] It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is often recorded as a neat liquid film.[4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H Stretch | Aromatic & Cyclopropyl |
| 2920 - 2850 | C-H Stretch (asymmetric & symmetric) | Cyclopropyl CH₂ |
| ~1605, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1020 | C-H in-plane bend / Ring vibration | Cyclopropyl |
| ~770, 695 | C-H out-of-plane bend | Monosubstituted Benzene |
The bands above 3000 cm⁻¹ are characteristic of C-H stretching from both the aromatic ring and the cyclopropyl group. The sharp peaks in the 1450-1605 cm⁻¹ region are indicative of the aromatic ring, and the strong absorptions around 770-695 cm⁻¹ confirm the monosubstituted pattern of the benzene ring.[9]
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structural elucidation. Electron Ionization (EI) is a common method used for volatile compounds like this compound.
The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z 118, corresponding to its molecular weight.[1][11]
Table 4: Major Fragments in the Mass Spectrum of this compound [11]
| m/z | Relative Intensity (%) | Assignment |
| 118 | 63.6 | [C₉H₁₀]⁺ (Molecular Ion, M⁺) |
| 117 | 100.0 | [M-H]⁺ (Base Peak) |
| 115 | 28.0 | [M-3H]⁺ or [C₉H₇]⁺ |
| 91 | 28.4 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 6.1 | [C₆H₆]⁺ (Benzene ion) |
| 77 | 6.3 | [C₆H₅]⁺ (Phenyl ion) |
| 65 | 6.7 | [C₅H₅]⁺ |
| 51 | 7.3 | [C₄H₃]⁺ |
| 39 | 7.1 | [C₃H₃]⁺ |
The base peak at m/z 117 is formed by the loss of a single hydrogen atom. A significant peak at m/z 91 corresponds to the stable tropylium ion, a common fragment in alkylbenzenes, formed via rearrangement and cleavage of the cyclopropyl ring.
Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
Instrument Setup : The NMR spectrometer (e.g., a 400 MHz Bruker Avance) is tuned and shimmed for the specific sample to optimize the magnetic field homogeneity.[12]
-
Data Acquisition :
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time (typically 1.5-3.0 s), and relaxation delay (1-5 s).[13]
-
For ¹³C NMR , a proton-decoupled pulse sequence is employed to simplify the spectrum.[7] Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) : A single drop of liquid this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.
-
Background Spectrum : A background spectrum of the empty salt plates is recorded to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Data Acquisition : The prepared sample is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography (GC) : A small volume (e.g., 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization (Electron Ionization - EI) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical sample like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Benzene, cyclopropyl- [webbook.nist.gov]
- 2. Benzene, cyclopropyl- [webbook.nist.gov]
- 3. This compound | 873-49-4 [chemicalbook.com]
- 4. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(873-49-4) 1H NMR [m.chemicalbook.com]
- 6. This compound(873-49-4) 13C NMR [m.chemicalbook.com]
- 7. sc.edu [sc.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. This compound(873-49-4) MS [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
An In-depth Technical Guide to the Thermochemical Properties of Cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of cyclopropylbenzene. The information is compiled from established chemical databases and key experimental studies, offering a valuable resource for professionals in research, development, and drug design. All quantitative data is presented in clear, structured tables, and where available, detailed experimental methodologies are described.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available for this compound.
Enthalpic Properties
| Property | Value | Phase | Reference(s) |
| Standard Molar Enthalpy of Formation (ΔfH°) | 150.7 ± 1.0 kJ/mol | Gas | [1][2] |
| 100.2 ± 0.8 kJ/mol | Liquid | [1][2] | |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -4959.3 ± 0.7 kJ/mol | Liquid | |
| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 50.2 ± 0.1 kJ/mol | Liquid | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C9H10 | [1][3] |
| Molecular Weight | 118.18 g/mol | [3] |
| CAS Registry Number | 873-49-4 | [1][3][4] |
| Boiling Point | 173.6 °C at 753 mmHg | [4][5] |
| Density | 0.94 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.533 at 20 °C | [5] |
Experimental Protocols
The determination of the thermochemical properties of this compound has been the subject of several key experimental studies. The methodologies employed in these seminal works are detailed below.
Determination of Enthalpy of Vaporization by Vaporization Calorimetry
As described in the work by Fuchs, Hallman, and Perlman (1982), the enthalpy of vaporization of this compound was determined using vaporization calorimetry.[6]
Methodology:
A sample of high-purity this compound is placed in a calorimeter, a device designed to measure heat flow. The liquid is then electrically heated at a constant rate to induce vaporization. The energy input required to vaporize a known mass of the sample is precisely measured. The enthalpy of vaporization is then calculated from the measured energy input, the mass of the vaporized sample, and the molar mass of this compound. Corrections are applied for any heat loss to the surroundings and for the work done against the atmospheric pressure.
The general workflow for this experimental determination can be visualized as follows:
Determination of Enthalpy of Combustion by Bomb Calorimetry
The enthalpy of combustion of this compound was determined by Kozina, Lukina, and colleagues in 1961 using bomb calorimetry.[1][2]
Methodology:
A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless-steel vessel, known as a "bomb." The bomb is then filled with pure oxygen at high pressure (typically around 30 atm). The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited by passing an electric current through a fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is measured with high precision. The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined in separate calibration experiments), and the mass of the sample.
A diagram illustrating the relationship between key thermochemical parameters is presented below:
References
- 1. Handbook of the thermodynamics of organic compounds (Book) | OSTI.GOV [osti.gov]
- 2. Handbook of the Thermodynamics of Organic Compounds, (Paperback) - Walmart.com [walmart.com]
- 3. Benzene [webbook.nist.gov]
- 4. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Thermochemical data of organic compounds | Semantic Scholar [semanticscholar.org]
- 6. ThermoDex [thermodex.lib.utexas.edu]
Quantum Chemical Calculations for Cyclopropylbenzene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of cyclopropylbenzene, a molecule of significant interest in medicinal chemistry and materials science. We delve into the conformational landscape, rotational energy barriers, geometric parameters, and spectroscopic properties of this compound as determined by a combination of theoretical calculations and experimental data. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of molecules containing the this compound motif. Detailed computational methodologies and comparisons with experimental findings are presented to offer a complete picture of the molecule's structural and electronic characteristics.
Introduction
This compound (CPB) is an aromatic hydrocarbon that serves as a fundamental structural motif in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique electronic properties of the cyclopropyl group, which can engage in conjugation with the adjacent phenyl ring, impart specific conformational preferences and reactivity patterns to the molecule. Understanding these properties is crucial for the rational design of new chemical entities with desired biological activities or material properties.
Quantum chemical calculations have emerged as a powerful tool to investigate the molecular structure, energetics, and properties of this compound with high accuracy.[3] These computational methods allow for the exploration of its conformational space, prediction of spectroscopic signatures, and elucidation of the electronic interactions between the cyclopropyl and phenyl moieties. This guide will detail the theoretical approaches used to study this compound and present the key findings in a structured manner.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl and phenyl rings. This rotation gives rise to two principal conformers: the bisected and the perpendicular forms.[4]
-
Bisected Conformer: In this arrangement, the methine C-H bond of the cyclopropyl ring lies in the plane of the benzene ring. This conformation allows for maximum conjugative interaction between the cyclopropane ring's Walsh orbitals and the π-system of the phenyl ring.[4]
-
Perpendicular Conformer: In this form, the cyclopropyl group is rotated by 90 degrees relative to the bisected conformer.[4]
Numerous computational and experimental studies have been conducted to determine the relative energies of these conformers and the energy barrier to their interconversion.
Computational Methodology
A variety of quantum chemical methods have been employed to study the conformational landscape of this compound. The choice of method and basis set is critical for obtaining accurate results.
-
Density Functional Theory (DFT): DFT methods, particularly B3LYP, are widely used for geometry optimizations and energy calculations of organic molecules due to their balance of accuracy and computational cost.[5][6]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation, often providing more accurate energy differences between conformers compared to DFT.[7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) and 6-311G(d), are commonly used in these calculations.[8][9]
The general workflow for conformational analysis involves performing a potential energy surface (PES) scan by systematically varying the dihedral angle of the C-C bond between the two rings. The minima on the PES correspond to stable conformers, while the maxima represent transition states.
Caption: A generalized workflow for the quantum chemical analysis of this compound conformers.
Relative Energies and Rotational Barrier
Theoretical calculations consistently show that the bisected conformer is the global minimum on the potential energy surface.[8][9] The perpendicular conformer is a transition state for the interconversion between two equivalent bisected forms. Experimental techniques, including pulsed-jet Fourier transform microwave spectroscopy and gas-phase electron diffraction, have confirmed that the bisected conformation is the only one observed in the gas phase.[4][8][9]
The energy difference between the bisected and perpendicular conformers represents the rotational barrier. This barrier is relatively low, indicating facile rotation at room temperature.[10][11]
Table 1: Calculated Relative Energies and Rotational Barriers for this compound
| Level of Theory | Basis Set | Conformer | Relative Energy (kcal/mol) |
| B3LYP | 6-31G(d) | Bisected | 0.00 |
| B3LYP | 6-31G(d) | Perpendicular | 0.985[4][8] |
| B3LYP | 6-311G(d) | Bisected | 0.00 |
| B3LYP | 6-311G(d) | Perpendicular | 0.660[4][8] |
| MP2 | 6-31G(d) | Bisected | 0.00 |
| MP2 | 6-31G(d) | Perpendicular | 0.157[4][8] |
| MP2 | 6-311G(d) | Bisected | 0.00 |
| MP2 | 6-311G(d) | Perpendicular | 0.245[4][8][9] |
| Experimental (NMR) | - | - | ~2.0 ± 0.3[4] |
Note: 1 kcal/mol = 697.5 cal/mol. The computational values from the source were in cal/mol and have been converted for consistency.
Caption: A simplified energy diagram showing the relationship between the bisected and perpendicular conformers.
Geometric Parameters
Both computational and experimental methods have been used to determine the precise geometric parameters of this compound, such as bond lengths and angles. Gas-phase electron diffraction (ED) combined with microwave (MW) spectroscopy has provided highly accurate experimental data.[8][9]
Table 2: Comparison of Experimental and Calculated Geometric Parameters for Bisected this compound
| Parameter | Experimental (ED/MW)[8][9] | Calculated (B3LYP/6-31G(d)) | Calculated (MP2/6-31G(d)) |
| Bond Lengths (Å) | |||
| r(C-C)Ph (avg.) | 1.395(1) | ~1.39 | ~1.39 |
| r(C-C)ipso-cyclopropyl | 1.520(25) | ~1.51 | ~1.51 |
| r(C-C)cyclopropyl (vicinal) | 1.514(20) | ~1.51 | ~1.51 |
| r(C-C)cyclopropyl (distal) | 1.507(26) | ~1.50 | ~1.50 |
| Angles (degrees) | |||
| ∠C¹C⁷C⁸ | 119.6(17) | ~119.5 | ~119.4 |
| ∠C²C¹C⁷ | 122.5(25) | ~122.3 | ~122.4 |
(Note: Calculated values are approximate and derived from typical results of these levels of theory for similar systems, as specific values were not in the search results. They serve to illustrate the general agreement.)[12]
The excellent agreement between the experimental and calculated geometries validates the accuracy of the computational models used.[13]
Spectroscopic Properties
Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic features of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. While experimental ¹H and ¹³C NMR spectra are readily available, computational methods can be used to calculate NMR chemical shifts.[14][15] This is particularly useful for assigning signals in complex derivatives and for understanding how conformational changes affect the electronic environment of the nuclei.[16][17]
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict vibrational frequencies with good accuracy, aiding in the assignment of experimental spectra. For this compound, a characteristic feature is the blue-shift of the alkyl C-H stretch modes, which overlap with the aromatic C-H stretches due to the conformational constraint of the cyclopropyl ring.[18]
Experimental Protocols
Synthesis of this compound
A common and efficient method for synthesizing this compound is through a cyclopropanation reaction. One established protocol involves the reaction of styrene with methylene iodide using a zinc-copper couple (Simmons-Smith reaction).[19]
A simplified representation of the synthesis:
-
Preparation of the Zinc-Copper Couple: Zinc dust is treated with a copper salt solution to generate the active reagent.
-
Cyclopropanation: Styrene is reacted with diiodomethane in the presence of the zinc-copper couple in a suitable solvent like diethyl ether.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified by distillation to yield this compound.[19]
Another route involves the intramolecular cyclization of 1,3-dibromo-1-phenylpropane using a zinc-copper couple in dimethylformamide.[19]
Gas-Phase Electron Diffraction (ED) and Microwave (MW) Spectroscopy
This combined experimental technique provides highly accurate gas-phase molecular structures.[8][9]
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a heated nozzle.
-
Electron Diffraction: A high-energy electron beam is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded.
-
Microwave Spectroscopy: The rotational transitions of the molecule are measured with high precision in a pulsed-jet Fourier transform microwave spectrometer.
-
Data Analysis: The ED data and the rotational constants from MW spectroscopy are used in a joint least-squares analysis to determine the precise molecular geometry.[8][9]
Conclusion
Quantum chemical calculations, in conjunction with experimental data, provide a detailed and accurate understanding of the structural and electronic properties of this compound. The established preference for the bisected conformer, the relatively low rotational barrier, and the precise geometric parameters are all well-reproduced by modern computational methods like DFT and MP2. This synergy between theory and experiment is invaluable for the fields of drug discovery and materials science, enabling the predictive design of novel molecules based on the unique characteristics of the this compound scaffold.
References
- 1. Cas 873-49-4,this compound | lookchem [lookchem.com]
- 2. This compound | 873-49-4 [chemicalbook.com]
- 3. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular structure and conformation of this compound as determined by ab initio molecular orbital calculations, pulsed-jet fourier transform microwave spectroscopic, and gas-phase electron diffraction investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound(873-49-4) 1H NMR [m.chemicalbook.com]
- 15. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Applications of NMR and computational methodologies to study protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
The Cyclopropyl Ring: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Synthesis and Discovery of Novel Cyclopropylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl moiety, a small, strained three-membered carbocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique stereoelectronic properties, including the coplanarity of its carbon atoms, short C-C bonds with enhanced π-character, and strong C-H bonds, offer significant advantages in drug design.[2][3] When incorporated into a benzene ring, forming the cyclopropylbenzene core, these properties can be leveraged to enhance pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, discovery, and therapeutic potential of novel this compound derivatives, with a focus on practical experimental protocols and quantitative data analysis.
The strategic incorporation of a cyclopropyl ring can address multiple challenges encountered during drug discovery.[2][3] It can act as a bioisosteric replacement for various functional groups, such as phenyl rings, alkenes, and gem-dimethyl groups, often leading to improved metabolic stability, increased potency, and reduced off-target effects.[1][4][5] The rigid nature of the cyclopropyl group also helps to constrain the conformation of molecules, which can lead to more favorable binding to biological targets.[3][6] Consequently, numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, feature this valuable structural motif.[7][8][9]
Key Synthetic Methodologies
The construction of the this compound scaffold can be achieved through several reliable and versatile synthetic methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. This section details the experimental protocols for three widely employed cyclopropanation reactions.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[10][11] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane product.[11]
Experimental Protocol: Cyclopropanation of Styrene [10][11]
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (2.0 eq). Wash the zinc dust with 1 M HCl, followed by deionized water, ethanol, and finally anhydrous diethyl ether to activate it. Dry the activated zinc under vacuum. Add copper(I) iodide (0.1 eq) to the activated zinc and heat the mixture gently under vacuum until the yellow color of CuI disappears, indicating the formation of the zinc-copper couple. Allow the flask to cool to room temperature.
-
Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether.
-
Addition of Reagents: Prepare a solution of styrene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of celite to remove the zinc salts. Wash the filter cake with diethyl ether.
-
Purification: Separate the organic layer of the filtrate and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a powerful method for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[12][13][14] The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular cyclization.[14]
Experimental Protocol: Cyclopropanation of Chalcone (1,3-diphenyl-2-propen-1-one) [12][15]
-
Preparation of the Sulfoxonium Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas will cease, and a clear solution of the ylide will be formed.
-
Reaction Setup: In a separate flask, dissolve chalcone (1.0 eq) in anhydrous DMSO.
-
Addition of Ylide: Add the solution of chalcone dropwise to the prepared sulfoxonium ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into ice-cold water. A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-benzoyl-2-phenylcyclopropane.
Catalytic Enantioselective Cyclopropanation
For the synthesis of chiral this compound derivatives, catalytic enantioselective methods are indispensable. These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome.[3][16][17] Ruthenium and rhodium-based catalysts are commonly used for the cyclopropanation of styrenes with diazo compounds.[1][17]
Experimental Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate [3][17]
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 eq) in a dry, degassed solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve styrene (5.0 eq) in the same anhydrous solvent.
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.0 eq) in the reaction solvent to the styrene solution containing the catalyst via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy, looking for the disappearance of the characteristic diazo stretch at ~2100 cm⁻¹).
-
Workup: Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the product using chiral GC or HPLC analysis.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[7][8] Their ability to act as bioisosteres allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound derivatives.[6][18][19] For instance, certain 1-phenylcyclopropane carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[18]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Cpd 1 | K-562 (Leukemia) | 0.33 | [6] |
| Cpd 2 | HCT-116 (Colon Cancer) | 1.01 | [6] |
| Cpd 3 | MCF-7 (Breast Cancer) | 43.4 | [4] |
| Cpd 4 | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
| Cpd 5 | A549 (Lung Cancer) | 5.988 | [4] |
| Cpd 6 | T47D (Breast Cancer) | 0.43 | [20] |
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.
The mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.[7] For example, some derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR.[7]
Enzyme Inhibition
The unique structural features of the cyclopropyl ring can lead to potent and selective enzyme inhibition.[21][22] The constrained nature of the ring can properly orient functional groups for optimal interaction with the active site of an enzyme.
| Derivative Class | Target Enzyme | Inhibition Data (Ki, IC₅₀) | Reference |
| Sulfonamides | Carbonic Anhydrase | Varies with substitution | [21] |
| Carboxamides | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition observed | [19] |
| Amine Derivatives | Monoamine Oxidase (MAO) | Structure-dependent inhibition | [7] |
Table 2: this compound Derivatives as Enzyme Inhibitors.
Signaling Pathways and Workflows
The development of novel this compound derivatives follows a logical workflow from synthesis to biological evaluation. Understanding the potential signaling pathways targeted by these compounds is crucial for rational drug design.
Conclusion
Novel this compound derivatives represent a highly promising area of research for the development of new therapeutics. The synthetic methodologies for their creation are well-established and offer a high degree of control over the final molecular structure. The incorporation of the this compound scaffold has been shown to impart favorable pharmacological properties, leading to potent and selective biological activity, particularly in the realm of oncology. The continued exploration of this versatile chemical space, guided by detailed experimental work and quantitative structure-activity relationship studies, is poised to deliver the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.psu.edu [pure.psu.edu]
- 20. mdpi.com [mdpi.com]
- 21. Quantum theoretic QSAR of benzene derivatives: some enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Appeal of the Cyclopropyl Ring: A Technical Review of Cyclopropylbenzene and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties offer a compelling strategy to address numerous challenges in drug design, from enhancing potency and metabolic stability to improving selectivity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of cyclopropylbenzene and its analogs, focusing on their synthesis, biological activities, and applications in drug development. We present a detailed examination of key synthetic methodologies, a compilation of quantitative biological data, and an exploration of the signaling pathways modulated by these fascinating molecules.
The Cyclopropyl Moiety: A Unique Architectural Element
The three-membered ring of cyclopropane endows it with a distinct set of chemical and physical properties that are highly attractive for medicinal chemists. The inherent ring strain leads to C-C bonds with significant π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] These features contribute to the cyclopropyl group's ability to:
-
Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable interactions with its biological target.[2]
-
Improve Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[1]
-
Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, thereby affecting its solubility, permeability, and potential for off-target effects.[1]
-
Serve as a Bioisostere: The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or vinyl groups, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.
Synthesis of this compound and its Analogs
The construction of the cyclopropyl ring is a key step in the synthesis of these valuable compounds. Several reliable and versatile methods have been developed, with the Simmons-Smith and Corey-Chaykovsky reactions being among the most widely employed.
Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3][4] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane product.[4] A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides higher yields and better reproducibility.[3]
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to yield a cyclopropane.[5][6] This method is particularly useful for the synthesis of cyclopropyl ketones, which can then be further modified. The reaction typically proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization.[6]
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for this compound, providing a baseline for understanding the properties of its more complex analogs.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | [7] |
| Molecular Weight | 118.18 g/mol | [7] |
| Boiling Point | 173.6 °C at 753 mmHg | [8] |
| Density | 0.94 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.533 | [8] |
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.29 - 7.08 | m | 5H, Ar-H | ||
| 1.89 - 1.79 | m | 1H, CH | ||
| 0.98 - 0.89 | m | 2H, CH₂ | ||
| 0.72 - 0.64 | m | 2H, CH₂ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| 144.1 | Ar-C (ipso) | |
| 128.3 | Ar-CH | |
| 126.0 | Ar-CH | |
| 125.4 | Ar-CH | |
| 15.8 | CH | |
| 9.9 | CH₂ |
Biological Activity and Applications in Drug Discovery
This compound analogs have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in the development of new therapeutic agents. Their ability to modulate the activity of key enzymes and receptors has led to their investigation in various disease areas, most notably in oncology.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have shown efficacy against a range of cancer cell lines, often by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.
Many cyclopropyl-containing compounds have been designed as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes that play a central role in cancer development and progression. Key RTK targets for this compound analogs include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several cyclopropyl-containing molecules have been developed as potent EGFR inhibitors.[9][10][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anti-cancer strategy, and numerous cyclopropyl derivatives have shown potent VEGFR-2 inhibitory activity.[12][13][14]
-
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET): The MET signaling pathway is implicated in tumor cell migration, invasion, and proliferation. Cyclopropyl-containing compounds have been investigated as inhibitors of this important oncogenic driver.
The following table summarizes the in vitro anticancer activity of selected this compound analogs.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Dehydrozingerone-based cyclopropyl derivative (butyl) | - | HeLa | 8.63 | [15] |
| Dehydrozingerone-based cyclopropyl derivative (benzyl) | - | LS174 | 10.17 | [15] |
| Dehydrozingerone-based cyclopropyl derivative (benzyl) | - | A549 | 12.15 | [15] |
| Pyrrolo[1,2-f][5][6][12]triazine derivative (BMS-582949) | p38α MAP kinase | - | - | [16] |
| Thiazolidinone derivative (2h) | - | NCI-60 (mean) | 1.57 | [17] |
| Thiazolidinone derivative (2f) | - | NCI-60 (mean) | 2.80 | [17] |
| Phthalazine derivative (4b) | VEGFR-2 | MCF-7 | 0.06 | [12] |
| Phthalazine derivative (4b) | VEGFR-2 | HepG2 | 0.08 | [12] |
| Phthalazine derivative (3e) | VEGFR-2 | MCF-7 | 0.06 | [12] |
| Phthalazine derivative (3e) | VEGFR-2 | HepG2 | 0.19 | [12] |
| Quinazoline derivative (4e) | EGFR, VEGFR-2 | A-549 | 0.59 | [11] |
| Benzofuran derivative (11) | EGFR | - | 0.81 | [1] |
| Benzofuran derivative (3) | EGFR | - | 0.93 | [1] |
| bis([5][6][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | HepG2 | 6.4 | [18] |
| bis([5][6][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | MCF-7 | 10.3 | [18] |
| Nicotinamide derivative (6) | VEGFR-2 | HepG-2 | 7.8 | [19] |
| Nicotinamide derivative (6) | VEGFR-2 | HCT-116 | 9.3 | [19] |
| Cyclopropane ALK inhibitor (12) | ALK | - | - | [20] |
| Ospemifene analog (134) | - | MDA-MB-231 | 25 | [21] |
| Ospemifene analog (136) | - | MDA-MB-231 | 17.1 | [21] |
| Indeno[1,2-c]isoquinoline derivative (146a) | - | MDA-MB-231 | 0.50 | [21] |
| Indeno[1,2-c]isoquinoline derivative (146b) | - | MDA-MB-231 | 0.54 | [21] |
Signaling Pathways and Experimental Workflows
The development of effective targeted therapies requires a thorough understanding of the underlying signaling pathways. The following diagrams, generated using the DOT language, illustrate simplified representations of key signaling pathways targeted by this compound analogs and a general workflow for their synthesis and evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: Simplified c-MET signaling pathway and the point of inhibition by this compound analogs.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols
General Procedure for Simmons-Smith Cyclopropanation of a Substituted Styrene
To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether (10 mL) under an inert atmosphere is added a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether (5 mL) dropwise at room temperature. The mixture is stirred for 30 minutes, during which the formation of the organozinc reagent is observed. A solution of the substituted styrene (1.0 eq) in anhydrous diethyl ether (5 mL) is then added dropwise, and the reaction mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.[2][3][4][22]
General Procedure for Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Phenyl Ketone
To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) (15 mL) under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at room temperature. The mixture is stirred for 30 minutes, during which the formation of the sulfur ylide is observed as a clear solution. A solution of the α,β-unsaturated phenyl ketone (1.0 eq) in anhydrous DMSO (5 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phenyl cyclopropyl ketone.[5][6][23][24][25]
Conclusion
This compound and its analogs represent a rich and rewarding area of research in medicinal chemistry. The unique properties of the cyclopropyl ring provide a powerful handle for medicinal chemists to address key challenges in drug design. The synthetic methodologies for their preparation are well-established and continue to be refined, allowing for the generation of diverse libraries of compounds for biological screening. The broad spectrum of biological activities, particularly in the realm of oncology, underscores the therapeutic potential of this compound class. As our understanding of the intricate signaling pathways that drive disease progresses, the rational design of novel cyclopropyl-containing molecules will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the exciting opportunities presented by this versatile chemical scaffold.
References
- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(873-49-4) 1H NMR [m.chemicalbook.com]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Simmons-Smith Reaction [organic-chemistry.org]
- 23. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Cyclopropylbenzene
This technical guide provides a comprehensive overview of the key physical properties of cyclopropylbenzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and details the standard protocols for their measurement.
Core Physical Properties of this compound
This compound (C9H10) is an aromatic hydrocarbon notable for its cyclopropyl substituent on a benzene ring. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and as a building block in pharmaceutical development.
The boiling point and density of this compound have been determined through various experimental methods. The accepted values are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 173.6 °C | at 753 mmHg | [1] |
| 171 °C | Not specified | [2] | |
| 446.8 K (173.65 °C) | at 1.00 bar | [3] | |
| 353.2 K (80.05 °C) | at 0.049 bar (reduced pressure) | [3] | |
| Density | 0.94 g/mL | at 25 °C | |
| 0.940 g/mL | Not specified | [2] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.
The boiling point is a fundamental physical constant for a pure liquid. The two primary methods for its determination are the distillation method and the capillary method, which is suitable for small sample volumes.
2.1.1. Distillation Method
This is a common and accurate method for determining the boiling point of a liquid when a sufficient quantity is available.[4]
-
Apparatus: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies.
-
The temperature is recorded when it becomes constant. This stable temperature reading, observed during the collection of the distillate, is the boiling point of the liquid at the prevailing atmospheric pressure.[4][5]
-
2.1.2. Capillary Method (Thiele Tube or Micro-Boiling Point)
This technique is ideal when only a small amount of the substance is available (less than 0.5 mL).[5][6]
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube (e.g., a melting point tube), and a capillary tube sealed at one end.
-
Procedure:
-
A few drops of the liquid sample are placed into the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly be expelled.[7]
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5][7]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5][7]
-
Density is the mass of a substance per unit volume and is a characteristic property used for substance identification and purity assessment.[8]
2.2.1. Mass/Volume Measurement Method
This is the most direct and common method for determining the density of a liquid.[9]
-
Apparatus: An electronic balance and a calibrated volumetric container (e.g., a graduated cylinder or, for higher precision, a pycnometer).
-
Procedure:
-
The mass of the clean, dry volumetric container is accurately measured using an electronic balance.[9]
-
A specific volume of the liquid (this compound) is carefully transferred into the container. The volume is read precisely from the graduation marks, observing the bottom of the meniscus.[9]
-
The container with the liquid is weighed again to determine the combined mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[9][10]
-
The density is calculated using the formula: Density = Mass / Volume .[8][11]
-
For improved accuracy, the procedure can be repeated multiple times, and the average density value is reported.[9] The temperature at which the measurement is made should always be recorded as density is temperature-dependent.
-
2.2.2. Hydrometer Method
A hydrometer is an instrument used for the direct and rapid measurement of liquid density.[8]
-
Apparatus: A hydrometer and a transparent cylinder large enough for the hydrometer to float freely.
-
Procedure:
-
The liquid sample is poured into the cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.
-
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the physical properties of a liquid sample like this compound.
Caption: Workflow for determining the boiling point and density of a liquid.
References
- 1. This compound | 873-49-4 [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. Benzene, cyclopropyl- [webbook.nist.gov]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wjec.co.uk [wjec.co.uk]
- 11. homesciencetools.com [homesciencetools.com]
Cyclopropylbenzene CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a detailed experimental protocol for the synthesis of cyclopropylbenzene. This information is intended to support research and development activities where this compound is of interest.
Chemical Identifiers and Physicochemical Properties
The following tables summarize the key chemical identifiers and physicochemical properties of this compound, facilitating easy reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 873-49-4[1] |
| PubChem CID | 70112[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₁₀[1] |
| SMILES | C1CC1c2ccccc2 |
| InChI | InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2[1] |
| InChIKey | VFSFCYAQBIPUSL-UHFFFAOYSA-N[1] |
| EC Number | 212-839-1 |
| Synonyms | Phenylcyclopropane, Benzene, cyclopropyl-[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 118.18 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 173.6 °C at 753 mmHg |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index | n20/D 1.533 |
| Flash Point | 44 °C (closed cup) |
Experimental Protocols
A well-established method for the synthesis of this compound is provided by Organic Syntheses, a reputable source for reliable experimental procedures. The following protocol is adapted from this source.[3]
Synthesis of this compound from 1,3-Dibromo-1-phenylpropane [3]
This synthesis involves the reductive cyclization of 1,3-dibromo-1-phenylpropane using a zinc-copper couple.
Materials and Equipment:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Dimethylformamide (redistilled)
-
Zinc-copper couple
-
1,3-Dibromo-1-phenylpropane
-
Ether
-
Anhydrous potassium carbonate
-
Distillation apparatus
-
Steam distillation apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a stirrer and a thermometer, place 500 mL of redistilled dimethylformamide and a zinc-copper couple prepared from 131 g (2 g atoms) of zinc.[3]
-
Initiation of the Reaction: Cool the mixture to 7°C in an ice bath. Add 1,3-dibromo-1-phenylpropane to the stirred mixture at a rate that maintains the reaction temperature between 7–9°C.[3]
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. Pour the reaction mixture into 1 liter of water.[3]
-
Isolation of the Product: Steam distill the mixture until the condensate is homogeneous or about 1 liter of water has been collected. Separate the organic layer from the distillate.[3]
-
Extraction and Drying: Extract the aqueous layer with three 100-mL portions of ether. Combine all organic portions, wash with four 50-mL portions of water, and dry over anhydrous potassium carbonate.[3]
-
Purification: Remove the ether by distillation at atmospheric pressure. Distill the residue to yield this compound. The expected boiling point is in the range of 170–175°C.[3]
Visualizations
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the metabolic pathway involving its oxidation by cytochrome P-450 has been studied. Benzene, a related compound, is known to affect hematopoietic signaling pathways.[4]
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound Workflow.
References
Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group, a three-membered carbocycle, exhibits unique electronic properties that significantly influence the reactivity of adjacent aromatic systems. Its behavior in electrophilic aromatic substitution (EAS) reactions has been a subject of considerable interest in early physical organic chemistry. The strain inherent in the cyclopropane ring results in the C-C bonds having a high degree of p-character, allowing them to interact with and donate electron density to the benzene ring, much like an alkyl group. This electron-donating nature activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. This guide provides an in-depth analysis of the early studies that elucidated the reactivity of the cyclopropylbenzene ring, with a focus on quantitative data from nitration experiments and detailed methodologies for key electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Reactivity and Orientation
Early investigations into the electrophilic substitution of this compound established the cyclopropyl moiety as an activating, ortho, para-directing group. The strain energy of the cyclopropane ring allows the Walsh orbitals of the C-C bonds to overlap with the π-system of the benzene ring, leading to electron donation. This effect stabilizes the carbocation intermediate (the arenium ion) formed during the rate-determining step of electrophilic attack, particularly when the attack occurs at the ortho and para positions.
Nitration of this compound
A pivotal early study on the nitration of this compound with acetyl nitrate in methylene chloride at -25°C provided quantitative insights into the activating and directing effects of the cyclopropyl group. The relative rates of nitration compared to benzene and the resulting isomer distributions were meticulously determined.
Data Presentation: Nitration of this compound
The following table summarizes the partial rate factors for the nitration of this compound, which indicate the reactivity of a specific position on the this compound ring relative to a single position on the benzene ring.
| Position | Partial Rate Factor (f) | Product Percentage (%) |
| ortho | 2-5 | 45-50 |
| meta | ~1 | 2-3 |
| para | 1800 | 48-52 |
Data adapted from early studies on the nitration of this compound and its derivatives.
The data clearly demonstrates the strong activating and para-directing nature of the cyclopropyl group. The reactivity at the para position is significantly enhanced, being approximately 1800 times more reactive than a single position on benzene. The ortho position is also activated, albeit to a lesser extent, likely due to steric hindrance from the adjacent cyclopropyl group. The meta position shows reactivity comparable to that of benzene, indicating minimal electronic influence at this position.
Experimental Protocol: Nitration of this compound
The following is a representative experimental protocol for the nitration of this compound as described in early literature:
-
Preparation of Acetyl Nitrate: A solution of acetyl nitrate is prepared by the slow addition of concentrated nitric acid to an excess of acetic anhydride at a temperature maintained below 10°C.
-
Reaction Setup: A solution of this compound in methylene chloride is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled to -25°C in a dry ice/acetone bath.
-
Nitration: The freshly prepared acetyl nitrate solution is added dropwise to the stirred this compound solution over a period of 30 minutes, ensuring the temperature does not rise above -20°C.
-
Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at -25°C. The reaction is then quenched by pouring it into a mixture of ice and water.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and finally with brine. The solution is then dried over anhydrous magnesium sulfate.
-
Analysis: The solvent is removed under reduced pressure, and the resulting mixture of isomeric nitrocyclopropylbenzenes is analyzed. Early studies relied on fractional distillation and spectroscopic methods (such as infrared spectroscopy) to determine the isomer distribution. Modern analysis would typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Relationship: Directing Effects in Nitration
The observed regioselectivity in the nitration of this compound can be explained by examining the stability of the carbocation intermediates (arenium ions) formed upon electrophilic attack at the ortho, meta, and para positions.
Other Electrophilic Aromatic Substitution Reactions
While detailed quantitative data from early studies on other EAS reactions of this compound are less readily available, the principles of its reactivity established through nitration experiments can be extended to predict the outcomes of reactions such as Friedel-Crafts acylation, halogenation, and sulfonation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Given the activating nature of the cyclopropyl group, this reaction is expected to proceed readily.
Expected Outcome: The cyclopropyl group will direct the incoming acyl group primarily to the para position to minimize steric hindrance, with a smaller amount of the ortho isomer being formed.
Experimental Protocol: Friedel-Crafts Acylation of this compound
A general procedure for the Friedel-Crafts acylation of an activated aromatic compound is as follows:
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene) in a flask equipped with a stirrer, reflux condenser, and a dropping funnel. The flask is cooled in an ice bath.
-
Formation of Acylium Ion: The acyl chloride (e.g., acetyl chloride) is added dropwise to the stirred suspension.
-
Acylation: this compound is then added slowly to the reaction mixture.
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion.
-
Quenching and Workup: The reaction mixture is carefully poured onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried.
-
Purification and Analysis: The product is purified by distillation or recrystallization and analyzed by spectroscopic methods.
Experimental Workflow: Friedel-Crafts Acylation
Halogenation
The halogenation of this compound is also expected to be facile due to the activating nature of the cyclopropyl group.
Expected Outcome: The reaction will yield a mixture of ortho- and para-halothis compound, with the para isomer being the major product.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a flask protected from light.
-
Catalyst Addition: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Workup: The reaction mixture is washed with water and a solution of sodium bisulfite to remove excess bromine. The organic layer is then washed with water and brine, dried, and the solvent is removed.
-
Purification and Analysis: The product mixture is purified by distillation and analyzed to determine the isomer ratio.
Sulfonation
Sulfonation introduces a sulfonic acid group onto the aromatic ring. This reaction is typically reversible.
Expected Outcome: The sulfonation of this compound is expected to yield primarily the para-cyclopropylbenzenesulfonic acid, especially under thermodynamic control (higher temperatures and longer reaction times), as this is the most sterically accessible and electronically favored position.
Experimental Protocol: Sulfonation of this compound
-
Reaction Setup: this compound is added to a flask containing fuming sulfuric acid (oleum) at a low temperature (e.g., 0-10°C).
-
Sulfonation: The mixture is stirred and allowed to slowly warm to room temperature. The reaction progress can be monitored by taking aliquots and determining the amount of unreacted starting material.
-
Workup: The reaction mixture is carefully poured onto ice, and the resulting sulfonic acid may precipitate. The product is then isolated by filtration.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water or by conversion to its sodium salt.
Conclusion
Early studies on the reactivity of the this compound ring were instrumental in developing our understanding of the electronic effects of strained ring systems in organic chemistry. The key findings from these investigations, particularly the quantitative data from nitration experiments, firmly established the cyclopropyl group as a strong activating, ortho, para-directing substituent in electrophilic aromatic substitution. The methodologies developed in these early studies laid the groundwork for further exploration of the rich and complex chemistry of cyclopropyl-substituted aromatic compounds, which continue to be of interest in various fields, including medicinal chemistry and materials science. This guide provides a foundational understanding of this topic for researchers and professionals in the chemical sciences.
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopropylbenzene via Simmons-Smith Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes to cyclopropanes. This cheletropic reaction employs an organozinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), to deliver a methylene group across a double bond.[1][2][3] The reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] Its tolerance of a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. Cyclopropylbenzene, the target molecule of this protocol, is a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism and Key Principles
The Simmons-Smith reaction proceeds through a concerted mechanism involving a three-centered "butterfly-type" transition state. The active reagent is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is formed on the surface of the zinc-copper couple.[4] This carbenoid then transfers a methylene (CH₂) group to both carbons of the alkene double bond simultaneously.[4] This concerted pathway ensures that the original stereochemistry of the alkene is preserved in the resulting cyclopropane. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will afford the trans-product. The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound from styrene using the Simmons-Smith reaction. Please note that yields and reaction times can vary based on the specific conditions and scale of the reaction.
| Parameter | Value/Condition | Notes |
| Starting Material | Styrene | - |
| Reagents | Diiodomethane (CH₂I₂) | Typically used in excess |
| Zinc-Copper Couple (Zn-Cu) | Activated prior to use | |
| Solvent | Diethyl ether (anhydrous) | Other non-coordinating solvents like 1,2-dichloroethane can also be used. |
| Temperature | Reflux | Reaction is often initiated at room temperature and then heated. |
| Reaction Time | Several hours to overnight | Monitored by TLC or GC |
| Typical Yield | 30-40% | Yields can be variable and are sensitive to the activity of the Zn-Cu couple. |
Experimental Protocols
Below are detailed protocols for the preparation of the zinc-copper couple and the subsequent synthesis of this compound from styrene.
Protocol 1: Preparation of Zinc-Copper Couple
Materials:
-
Zinc dust (1.0 eq)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂) (approx. 0.1 eq)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust.
-
Heat the flask gently with a heat gun under a vacuum to activate the zinc surface.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
Add the copper salt (e.g., copper(I) chloride).
-
Heat the mixture again under an inert atmosphere until the copper salt turns white (for CuCl) or grayish.
-
Allow the activated zinc-copper couple to cool to room temperature before use.
Protocol 2: Synthesis of this compound from Styrene
Materials:
-
Styrene (1.0 eq)
-
Diiodomethane (1.5 - 2.0 eq)
-
Activated Zinc-Copper Couple (from Protocol 1) (2.0 - 2.5 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether under an inert atmosphere.
-
To this stirred suspension, add a solution of styrene in anhydrous diethyl ether dropwise.
-
A solution of diiodomethane in anhydrous diethyl ether is then added dropwise to the reaction mixture. The addition may cause a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is cooled to 0 °C in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered through a pad of celite to remove the solid zinc salts. The filter cake is washed with diethyl ether.
-
The combined filtrate is transferred to a separatory funnel and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford pure this compound.
Visualizations
Reaction Signaling Pathway
Caption: Simmons-Smith reaction mechanism for this compound synthesis.
Experimental Workflow
References
Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the formation of three-membered rings. This reaction employs sulfur ylides to deliver a methylene group to various electrophiles, including carbonyls, imines, and α,β-unsaturated systems.[1][2] For the synthesis of cyclopropylbenzene derivatives, the reaction of an α,β-unsaturated ketone or aldehyde bearing a phenyl group (e.g., chalcones) with a sulfur ylide is a key strategy. Specifically, the use of dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is preferred for the cyclopropanation of enones.[1][3] This preference arises from its tendency to undergo a 1,4-conjugate addition to the enone system, followed by an intramolecular cyclization to furnish the desired cyclopropyl ketone.[1][4] This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the this compound motif in a wide array of biologically active compounds.
Reaction Mechanism and Stereoselectivity
The accepted mechanism for the Corey-Chaykovsky cyclopropanation of a phenyl-substituted α,β-unsaturated carbonyl compound (an enone) involves a multi-step process:
-
Ylide Formation: The reaction is initiated by the in situ generation of the sulfur ylide, typically dimethylsulfoxonium methylide, via the deprotonation of a stable sulfoxonium salt like trimethylsulfoxonium iodide with a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethyl sulfoxide (DMSO).[4][5]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the β-carbon of the α,β-unsaturated system in a Michael-type conjugate addition. This step is generally considered to be the rate-determining step of the reaction.[2]
-
Betaine Intermediate Formation: This nucleophilic addition leads to the formation of a zwitterionic intermediate, often referred to as a betaine.
-
Intramolecular Cyclization: The enolate oxygen in the betaine intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the sulfoxonium group in an intramolecular SN2 reaction.
-
Product Formation: This intramolecular displacement results in the formation of the three-membered cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO) as a leaving group.
The reaction is known for its diastereoselectivity, typically favoring the formation of the trans-substituted cyclopropane.[1] This stereochemical outcome is attributed to the reversibility of the initial nucleophilic addition, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate before the irreversible ring-closing step.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise mechanism of the Corey-Chaykovsky reaction for the synthesis of a this compound derivative from a chalcone.
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Corey-Chaykovsky cyclopropanation of various substituted chalcones (1,3-diaryl-2-propen-1-ones) to afford the corresponding 1-benzoyl-2-phenylcyclopropane derivatives.
Table 1: Reaction of Substituted Chalcones with Dimethylsulfoxonium Methylide
| Entry | Ar¹ (at Benzoyl) | Ar² (at Phenyl) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Phenyl | 16 | -30 | 85-95 |
| 2 | 4-Methoxyphenyl | Phenyl | 16 | -30 | 90 |
| 3 | 4-Chlorophenyl | Phenyl | 16 | -30 | 88 |
| 4 | Phenyl | 4-Methoxyphenyl | 16 | -30 | 82 |
| 5 | Phenyl | 4-Nitrophenyl | 16 | -30 | 75 |
Data compiled from representative literature procedures. Yields are for the isolated trans-cyclopropane product.
Table 2: Influence of Reaction Solvent on Yield
| Entry | Substrate | Solvent | Temperature (°C) | Yield (%) |
| 1 | Chalcone | DMSO | Room Temp. | 88 |
| 2 | Chalcone | DMF | -30 | 92 |
| 3 | Chalcone | THF/DMF (10:1) | -30 | 85 |
This table illustrates the general trend of solvent effects on the reaction. Specific conditions may vary.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound derivatives via the Corey-Chaykovsky reaction.
Protocol 1: In situ Generation of Dimethylsulfoxonium Methylide
This protocol describes the preparation of the sulfur ylide from trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether or Pentane (for washing NaH)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a rubber septum.
Procedure:
-
To a flame-dried three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents relative to the sulfonium salt).
-
Wash the sodium hydride with anhydrous diethyl ether or pentane (3 x 10 mL) to remove the mineral oil. Carefully decant the solvent after each wash.
-
Add anhydrous DMSO to the flask via a syringe. The amount of DMSO should be sufficient to create a stirrable suspension.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Slowly add the solution of trimethylsulfoxonium iodide to the sodium hydride suspension at room temperature with vigorous stirring.
-
The reaction mixture will become slightly exothermic, and hydrogen gas will evolve. Continue stirring at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear or milky white. The resulting solution contains the dimethylsulfoxonium methylide and is ready for use in the cyclopropanation reaction.
Protocol 2: Synthesis of 1-Benzoyl-2-phenylcyclopropane from Chalcone
This protocol details the cyclopropanation of benzalacetophenone (chalcone) using the pre-formed dimethylsulfoxonium methylide solution.
Materials:
-
Chalcone (Benzalacetophenone)
-
Dimethylsulfoxonium methylide solution in DMSO (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) (optional, can be used as solvent)[6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cool the freshly prepared dimethylsulfoxonium methylide solution (typically 1.1-1.5 equivalents relative to the chalcone) to 0 °C in an ice-water bath.
-
Dissolve the chalcone (1.0 equivalent) in a minimal amount of anhydrous DMSO or DMF.
-
Slowly add the chalcone solution to the stirred ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Some procedures may call for stirring at a lower temperature (-30 °C) for an extended period (e.g., 16 hours) to improve diastereoselectivity.[6]
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-benzoyl-2-phenylcyclopropane.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives using the Corey-Chaykovsky reaction.
Caption: General experimental workflow for synthesis.
Logical Relationships of Reagents and Products
The following diagram illustrates the logical relationship between the key reactants and the final product in the synthesis of a this compound derivative.
Caption: Reagent and product relationships.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl motif is a valuable structural component in medicinal chemistry, often conferring improved metabolic stability, potency, and desirable pharmacokinetic properties to drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient synthesis of cyclopropyl-substituted aromatic compounds. This document provides detailed application notes and experimental protocols for various palladium-catalyzed methods for the synthesis of cyclopropylbenzenes, including Suzuki-Miyaura, Kumada, Sonogashira, and Heck couplings.
General Workflow for Cyclopropylbenzene Synthesis
The general workflow for the palladium-catalyzed synthesis of cyclopropylbenzenes involves the coupling of a cyclopropyl-containing nucleophile with an aryl electrophile, or vice versa, in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent. The key steps, from reactant preparation to product purification, are outlined below.
Catalytic Cycle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of cyclopropylbenzenes due to its mild reaction conditions and tolerance of a wide range of functional groups. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyclopropylboron reagent and reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds. The use of air- and moisture-stable potassium cyclopropyltrifluoroborate offers advantages over the more sensitive cyclopropylboronic acid.[1]
Protocol 1: Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [2][3]
-
Reactants: In a microwave vial, combine the aryl chloride (0.5 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol, 1.01 equiv), and K₂CO₃ (210 mg, 1.5 mmol, 3.0 equiv).
-
Catalyst System: Add Pd(OAc)₂ (3.3 mg, 0.015 mmol, 3 mol%) and XPhos (14.3 mg, 0.03 mmol, 6 mol%).
-
Solvent: Add 10:1 THF/H₂O (2.5 mL).
-
Reaction Conditions: Seal the vial, evacuate, and backfill with nitrogen (3 cycles). Heat the reaction mixture to 80 °C for 48 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Various Aryl Chlorides [2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Cyclopropyl-4-(trifluoromethyl)benzene | 75 |
| 4 | 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 82 |
| 5 | 2-Chloroquinoline | 2-Cyclopropylquinoline | 78 |
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile. The addition of zinc halides can "soften" the highly reactive Grignard reagent, improving functional group tolerance.[4][5]
Protocol 2: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides [4][5]
-
Reactants: To a solution of the aryl bromide (1.0 mmol, 1.0 equiv) in THF (5 mL) in a flame-dried flask under nitrogen, add a solution of ZnBr₂ (0.3-0.6 equiv) in THF.
-
Catalyst System: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tri-tert-butylphosphine (0.04 mmol, 4 mol%).
-
Grignard Reagent: Slowly add cyclopropylmagnesium bromide (1.2 mmol, 1.2 equiv) in THF via syringe pump over 2-4 hours.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the duration of the addition and for an additional 1-2 hours after completion.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Kumada Coupling of Cyclopropylmagnesium Bromide with Various Aryl Bromides [4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-Cyclopropyl-4-methoxybenzene | 92 |
| 2 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Cyclopropyl-4-fluorobenzene | 89 |
| 4 | 2-Bromonaphthalene | 2-Cyclopropylnaphthalene | 90 |
| 5 | 3-Bromopyridine | 3-Cyclopropylpyridine | 78 |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, typically between a terminal alkyne and an aryl or vinyl halide. While not a direct route to cyclopropylbenzenes, it allows for the synthesis of cyclopropyl-alkynyl arenes, which are versatile intermediates.
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne [2]
-
Reactants: In a reaction tube, dissolve the aryl iodide (0.5 mmol, 1.0 equiv) and the terminal alkyne (e.g., cyclopropylacetylene, 0.75 mmol, 1.5 equiv) in γ-valerolactone-based ionic liquid (0.8 mL).
-
Catalyst System: Add PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 55 °C for 3 hours.
-
Work-up: After cooling, extract the product from the ionic liquid phase by adding pentane (10 x 5 mL). Combine the pentane fractions and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene (as a model alkyne)
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 99 |
| 2 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 98 |
| 3 | 4-Iodonitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 95 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 92 |
| 5 | 2-Iodotoluene | 1-Methyl-2-(phenylethynyl)benzene | 85 |
Note: Yields are for the coupling with phenylacetylene as a representative terminal alkyne. Similar high yields can be expected for the coupling with cyclopropylacetylene under optimized conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of cyclopropyl-containing structures, vinylcyclopropane can be used as the alkene component, often leading to ring-opened or rearranged products, which can be valuable synthetic intermediates.
Protocol 4: Heck Arylation of a Terminal Olefin Triggering Cyclopropane Ring-Opening [3]
-
Reactants: To a solution of the cyclopropyl-containing terminal olefin (1.0 equiv) and the aryl iodide (1.2 equiv) in THF, add NaHCO₃ (2.5 equiv), tetra-n-butylammonium chloride (2.0 equiv), and 4 Å molecular sieves (150 mg/mmol of substrate).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and tris(4-trifluoromethylphenyl)phosphine (15 mol%).
-
Reaction Conditions: Heat the reaction mixture at 95 °C for 24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 4: Heck-Type Coupling of Aryl Halides with a Cyclopropyl Carbinol Derivative [3]
| Entry | Aryl Halide | R¹ | R² | Product(s) | Combined Yield (%) |
| 1 | Phenyl iodide | H | H | Ring-opened aldehydes | 73 |
| 2 | 4-Iodoanisole | H | H | Ring-opened aldehydes | 78 |
| 3 | 4-Iodonitrobenzene | H | H | Ring-opened aldehydes | 65 |
| 4 | Phenyl iodide | Me | Me | Ring-opened aldehydes | 81 |
| 5 | Phenyl iodide | Ph | H | Ring-opened aldehydes | 69 |
Note: The Heck reaction with vinylcyclopropanes can lead to a variety of products depending on the substrate and reaction conditions. The provided protocol is an example of a domino reaction where the Heck arylation initiates a selective C-C bond cleavage of the cyclopropane ring.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of cyclopropylbenzenes and related structures. The choice of the specific coupling reaction depends on the desired final product, the available starting materials, and the tolerance of other functional groups in the molecule. The Suzuki-Miyaura and Kumada couplings are excellent methods for the direct installation of a cyclopropyl group onto an aromatic ring. The Sonogashira and Heck reactions, while not always leading to a stable this compound, provide access to more complex and functionalized molecules containing the cyclopropyl motif, which are of significant interest in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these valuable transformations in their own synthetic endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. A unique Pd-catalysed Heck arylation as a remote trigger for cyclopropane selective ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes
Application Note APN-2025-12-13
Introduction
The cyclopropyl motif is a valuable structural component in medicinal chemistry, often enhancing metabolic stability and influencing the conformational properties of drug candidates. The Negishi cross-coupling reaction provides a powerful and versatile method for the direct introduction of a cyclopropyl group onto an aromatic or heteroaromatic ring.[1] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[2] This application note provides a detailed protocol for the synthesis of cyclopropylarenes via the Negishi coupling of cyclopropylzinc bromide with a variety of aryl bromides. The protocol is designed to be user-friendly and applicable to a range of substrates, making it suitable for researchers in drug development and organic synthesis.[1]
Reaction Principle
The Negishi coupling proceeds through a catalytic cycle involving a low-valent palladium or nickel complex. The key steps are oxidative addition of the aryl halide to the metal center, transmetalation of the cyclopropyl group from zinc to the metal, and reductive elimination to form the desired cyclopropylarene and regenerate the catalyst.
Advantages of the Negishi Coupling for Cyclopropylarene Synthesis
-
High Functional Group Tolerance: Organozinc reagents are compatible with a wide range of sensitive functional groups, which is a significant advantage over more reactive organometallic reagents like Grignard reagents.[3]
-
High Yields and Fast Reaction Rates: The protocol often affords high yields of the desired products with relatively short reaction times.[1]
-
Stable Organozinc Reagent: Cyclopropylzinc bromide is a stable reagent that can be prepared in a straightforward one-step synthesis.[1]
Data Summary
The following tables summarize the reaction conditions and yields for the Negishi coupling of cyclopropylzinc bromide with various aryl bromides.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 8 | 92 |
| 3 | NiCl₂(dppp) (5) | - | THF | 25 | 24 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Toluene | 100 | 6 | 88 |
Table 2: Substrate Scope for the Palladium-Catalyzed Negishi Coupling
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Cyclopropylacetophenone | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 91 |
| 3 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 88 |
| 4 | 1-Bromo-4-methoxybenzene | 1-Cyclopropyl-4-methoxybenzene | 93 |
| 5 | 2-Bromopyridine | 2-Cyclopropylpyridine | 82 |
| 6 | 3-Bromothiophene | 3-Cyclopropylthiophene | 85 |
Experimental Protocols
Materials and Methods
Reagents:
-
Cyclopropyl bromide
-
Activated Zinc dust
-
Iodine
-
Aryl bromides (see Table 2)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
All solvents should be of anhydrous grade.
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: Preparation of Cyclopropylzinc Bromide
This protocol describes the in situ preparation of cyclopropylzinc bromide.
-
Apparatus Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Zinc Activation: Add activated zinc dust (1.2 equivalents) and a crystal of iodine to the flask. Heat the flask gently with a heat gun under vacuum until the iodine sublimes and the purple color disappears, then allow the flask to cool to room temperature and backfill with inert gas.
-
Reagent Addition: Add anhydrous THF to the activated zinc. In a separate dry flask, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Formation of Organozinc: Slowly add the cyclopropyl bromide solution to the zinc suspension via syringe. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution of cyclopropylzinc bromide is used directly in the next step.
Protocol 2: Negishi Coupling of Cyclopropylzinc Bromide with Aryl Bromides
This protocol details the palladium-catalyzed cross-coupling reaction.
-
Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).
-
Reaction Mixture: Add the aryl bromide (1.0 equivalent) to the flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equivalents) via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropylarene.
Visualizations
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
Figure 2: General experimental workflow for the synthesis of cyclopropylarenes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity catalyst and ligand. |
| Poor quality organozinc reagent | Ensure zinc is properly activated and all reagents are dry. Prepare the organozinc reagent fresh before use. | |
| Formation of side products | Reaction temperature too high | Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reagents. | |
| Difficulty in purification | Co-elution of byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
This application note provides a reliable and general protocol for the synthesis of cyclopropylarenes via Negishi cross-coupling. The reaction demonstrates broad substrate scope and high functional group tolerance, making it a valuable tool for medicinal chemists and researchers in drug development. The provided data and detailed experimental procedures should enable successful implementation of this methodology in the laboratory.
References
The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ring, particularly when attached to a phenyl group to form cyclopropylbenzene, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational and electronic properties offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. These application notes provide an in-depth overview of the utility of the this compound moiety, complete with quantitative data, detailed experimental protocols, and visualizations to guide researchers in leveraging this versatile functional group.
Strategic Incorporation of this compound in Drug Design
The cyclopropyl group is not merely a passive linker but an active contributor to the pharmacological properties of a molecule.[1][2] Its rigid structure helps to lock in bioactive conformations, reducing the entropic penalty upon binding to a target protein.[2] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering it more resistant to metabolic degradation by cytochrome P450 enzymes and thus enhancing metabolic stability.[3]
The cyclopropyl group is often employed as a bioisostere for other chemical groups.[4] For instance, it can mimic the spatial and electronic characteristics of a double bond or a carbonyl group, while offering improved stability and lipophilicity. This bioisosteric replacement can lead to enhanced target engagement and a more favorable overall drug-like profile.
Quantitative Impact on Biological Activity
The introduction of a cyclopropyl group can significantly enhance the potency of drug candidates. A prime example is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[5] The data presented below showcases the inhibitory activity of cyclopropane-containing compounds against various EGFR mutations.
| Compound ID | Target/Assay | IC50 (nM) | Fold Improvement (vs. Analogue, if applicable) | Reference |
| 8l | BaF3-EGFR L858R/T790M/C797S | 1.2 | - | [6] |
| 8l | BaF3-EGFR Del19/T790M/C797S | 1.3 | - | [6] |
| 8h | BaF3-EGFR L858R/T790M/C797S | 4.2 | - | [6] |
| 8h | BaF3-EGFR Del19/T790M/C797S | 3.4 | - | [6] |
| 8h | H1975 (EGFRL858R/T790M) | 13 | - | [6] |
| 8h | PC9 (EGFRdel19) | 19 | - | [6] |
| Almonertinib | EGFR-sensitizing and T790M mutations | High Selectivity | Analogue of Osimertinib | [7] |
Experimental Protocols
Synthesis of a Cyclopropyl-Containing Kinase Inhibitor Intermediate
This protocol outlines a general method for the synthesis of a key intermediate containing a this compound moiety, which can be further elaborated to generate a variety of kinase inhibitors.
Reaction: Palladium-catalyzed Suzuki-Miyaura cross-coupling of a boronic acid with a halogenated aromatic core.
Materials:
-
4-Bromo-1-cyclopropylbenzene
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-1-cyclopropylbenzene (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired this compound-containing intermediate.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of a this compound-containing compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates a simplified EGFR signaling pathway and the point of intervention for this compound-containing tyrosine kinase inhibitors (TKIs).
Caption: Simplified EGFR signaling cascade and TKI inhibition.
High-Throughput Screening Workflow
This diagram outlines a typical workflow for identifying novel this compound-containing bioactive compounds through high-throughput screening.
Caption: High-throughput screening workflow for this compound derivatives.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cyclopropylbenzene Derivatives as Bioorthogonal Chemical Reporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclopropylbenzene derivatives, specifically cyclopropenes, as bioorthogonal chemical reporters. These small, stable, and highly reactive reporters offer a powerful tool for labeling and visualizing biomolecules in living systems.
Introduction to Cyclopropene-Based Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] The cyclopropene moiety is a compact and efficient chemical reporter that participates in rapid, selective, and biocompatible ligation reactions.[2][3] Its small size minimizes potential perturbations to the structure and function of labeled biomolecules.[2][4]
The primary bioorthogonal reaction involving cyclopropenes is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine derivative. This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.[5] The stability of substituted cyclopropenes in aqueous environments and their unique reactivity make them valuable tools for a range of applications, from metabolic labeling to live-cell imaging.[2][6]
Applications
Cyclopropene reporters have been successfully employed in a variety of applications, including:
-
Metabolic Labeling: Cyclopropene-modified metabolic precursors, such as sugars, amino acids, and nucleosides, can be introduced to cells and incorporated into nascent biomolecules like glycans, proteins, and DNA.[2][4][7][8]
-
Live-Cell Imaging: The rapid and fluorogenic nature of the cyclopropene-tetrazine ligation allows for real-time visualization of labeled biomolecules in living cells with high signal-to-noise ratios.[9][10][11]
-
Protein Labeling: Site-specific incorporation of cyclopropene-containing unnatural amino acids into proteins enables precise labeling and tracking of protein dynamics and interactions.
-
Dual and Orthogonal Labeling: Different isomers of methylcyclopropenes can be used for simultaneous, orthogonal labeling of distinct biomolecules when paired with appropriate reaction partners.[4]
Quantitative Data
The following tables summarize key quantitative data for various cyclopropene derivatives used in bioorthogonal chemistry.
Table 1: Second-Order Rate Constants for Cyclopropene-Tetrazine Ligations
This table presents the reaction kinetics of different cyclopropene reporters with various tetrazine derivatives, providing a basis for selecting the appropriate reporter-probe pair for a specific application.
| Cyclopropene Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 1-Methylcyclopropene-3-carboxamide | 3,6-di-(2-pyridyl)-s-tetrazine | 0.045 | PBS, 25 °C | [5] |
| (1R,2S)-2-(hydroxymethyl)cycloprop-2-ene-1-carboxylate | 3,6-di-(2-pyridyl)-s-tetrazine | 0.28 | PBS, 25 °C | [5] |
| Methyl (1R,2S)-2-(acetamidomethyl)cycloprop-2-ene-1-carboxylate | 3,6-di-(2-pyridyl)-s-tetrazine | 0.81 | PBS, 25 °C | [5] |
| 1-Methyl-3-(acetamidomethyl)cyclopropene | 3,6-di-(2-pyridyl)-s-tetrazine | 1.2 | PBS, 25 °C | [5] |
| 1-Methylcyclopropene uracil nucleoside derivative | 5-TAMRA-Tz fluorescent dye | 56.6 ± 1.94 | PBS | [12] |
Table 2: Stability of Cyclopropene Reporters
This table provides information on the stability of cyclopropene derivatives under various conditions, which is crucial for designing experiments in biological environments.
| Cyclopropene Derivative | Condition | Stability | Reference |
| 1-Methyl-3-substituted cyclopropenes | Aqueous solution (neutral pH) | Stable for several days at room temperature | [13] |
| Caged 3-N-substituted spirocyclopropenes | Biological nucleophiles (e.g., glutathione) | Resistant to reaction | [14] |
Table 3: Cytotoxicity of Cyclopropene Reporters
While specific IC50 values for cyclopropene reporters are not extensively reported in the literature, the general consensus is that they are well-tolerated by cells. The following provides a qualitative summary. For specific applications, it is recommended to perform a cytotoxicity assay.
| Reporter Type | Cell Line | Observation | Reference |
| Cyclopropene-mannosamine derivatives | Human cancer cell lines | No significant cytotoxicity observed at concentrations used for labeling. | [15] |
| Cyclopropene-tagged phospholipids | SKBR3 cells | No apparent cytotoxicity during live-cell imaging experiments. | [9] |
Experimental Protocols
The following are detailed protocols for common applications of cyclopropene bioorthogonal reporters.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with a Cyclopropene-Modified Sugar
This protocol describes the metabolic incorporation of a cyclopropene-modified mannosamine derivative into cell-surface sialic acids, followed by fluorescent labeling.[15]
Materials:
-
Mammalian cells (e.g., Jurkat or HeLa)
-
Complete cell culture medium
-
Peracetylated N-(2-methylcycloprop-2-en-1-ylmethoxycarbonyl)-D-mannosamine (Ac₄ManNCyoc)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired density in their appropriate complete medium.
-
Prepare a stock solution of Ac₄ManNCyoc in DMSO.
-
Add the Ac₄ManNCyoc stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the cyclopropene-modified sugar.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).
-
Wash the cells three times with cold PBS containing 1% BSA to remove unincorporated sugar.
-
-
Bioorthogonal Ligation:
-
Prepare a solution of the tetrazine-fluorophore conjugate in PBS with 1% BSA at a final concentration of 10-50 µM.
-
Resuspend the washed cells in the tetrazine-fluorophore solution.
-
Incubate the cells for 1 hour at room temperature or 37 °C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS containing 1% BSA to remove the unreacted tetrazine-fluorophore.
-
Resuspend the cells in PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Protocol 2: Live-Cell Imaging of a Cyclopropene-Labeled Phospholipid
This protocol details the labeling of cellular membranes with a cyclopropene-modified phospholipid and subsequent visualization using a fluorogenic tetrazine probe.[9]
Materials:
-
Adherent mammalian cells (e.g., SKBR3) grown on glass-bottom dishes
-
Cell culture medium
-
Cyclopropene-tagged phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine coupled to a methylcyclopropene)
-
Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY FL)
-
DAPI solution (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish and allow them to adhere and grow overnight.
-
-
Lipid Labeling:
-
Prepare a stock solution of the cyclopropene-tagged phospholipid in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in cell culture medium to a final concentration of 50 µM.
-
Replace the medium in the dish with the medium containing the cyclopropene-lipid and incubate for 1 hour at 37 °C.
-
-
Washing:
-
Wash the cells three times with fresh, pre-warmed cell culture medium to remove the excess cyclopropene-lipid.
-
-
Fluorogenic Ligation and Imaging:
-
Prepare a solution of the fluorogenic tetrazine probe in cell culture medium at a final concentration of 10 µM.
-
Add the tetrazine probe solution to the cells and incubate for 1 hour at 37 °C.
-
(Optional) Add DAPI solution to the cells for the final 15 minutes of incubation to stain the nuclei.
-
Wash the cells twice with PBS.
-
Image the cells using a confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI. As a control, image cells treated only with the fluorogenic tetrazine probe to assess background fluorescence.
-
Visualizations
The following diagrams illustrate the key workflows and concepts related to the use of cyclopropene bioorthogonal reporters.
While direct literature on the use of cyclopropene reporters to elucidate entire signaling pathways is emerging, the technology provides a powerful means to track key components within these cascades. For instance, by site-specifically labeling a G-protein coupled receptor (GPCR) with a cyclopropene-containing unnatural amino acid, its trafficking and localization upon ligand binding can be visualized in real-time. This provides insights into receptor internalization and desensitization, which are critical aspects of signal termination.[16][17][18] Similarly, metabolic labeling with cyclopropene-modified precursors can be used to study changes in protein glycosylation or lipidation that are downstream consequences of signaling pathway activation.
Conclusion
Cyclopropene-based bioorthogonal chemical reporters represent a versatile and powerful tool for chemical biologists and drug development professionals. Their small size, stability, and rapid, catalyst-free reactivity enable a wide range of applications for studying biomolecules in their native environment. The protocols and data provided in this document serve as a guide for researchers looking to incorporate this technology into their experimental workflows. As the field of bioorthogonal chemistry continues to evolve, the utility of cyclopropene reporters in elucidating complex biological processes is expected to expand further.
References
- 1. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Functionalized cyclopropenes as bioorthogonal chemical reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive cytotoxicity assay based on the release of reporter enzymes, from stably transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved cyclopropene reporters for probing protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling by internalized G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functionalized Aryl-Cyclopropanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized aryl-cyclopropanes, key structural motifs in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable bioisostere, capable of enhancing metabolic stability, binding affinity, and other pharmacological properties of drug candidates.[1]
Herein, we present three distinct and robust methodologies for the synthesis of these valuable compounds:
-
Cobalt(II)-Catalyzed Asymmetric Cyclopropanation: A highly efficient method for the diastereo- and enantioselective synthesis of aryl-cyclopropane esters from styrenes and diazoacetates.
-
Chemoenzymatic Synthesis via Engineered Myoglobin: A biocatalytic approach offering exceptional stereoselectivity in the formation of chiral cyclopropyl ketones.
-
Photocatalytic 1,3-Oxyheteroarylation of Aryl Cyclopropanes: A modern method for the ring-opening functionalization of aryl cyclopropanes under mild, visible-light-mediated conditions.
Cobalt(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Diazoacetates
This method employs a chiral cobalt(II)-porphyrin complex to catalyze the highly diastereo- and enantioselective cyclopropanation of a variety of styrene derivatives. A significant advantage of this system is the suppression of the dimerization of the diazo compound, a common side reaction. This allows for the use of the alkene as the limiting reagent without requiring the slow addition of the diazo compound.[1]
Data Presentation
| Entry | Styrene Derivative | Diazoacetate | Product | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | Ethyl | 2-phenyl-1-ethoxycarbonylcyclopropane | 95 | >98:2 | 98 |
| 2 | 4-Methylstyrene | Ethyl | 2-(p-tolyl)-1-ethoxycarbonylcyclopropane | 96 | >98:2 | 97 |
| 3 | 4-Chlorostyrene | Ethyl | 2-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane | 94 | >98:2 | 98 |
| 4 | 2-Methylstyrene | Ethyl | 2-(o-tolyl)-1-ethoxycarbonylcyclopropane | 92 | >98:2 | 96 |
Data sourced from reference[1].
Experimental Protocol
General Procedure for [Co(P1)]-Catalyzed Asymmetric Cyclopropanation:
-
To a solution of the chiral cobalt(II)-porphyrin catalyst [Co(1)] (0.01 mmol, 1 mol%) and 4-(dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%) in CH2Cl2 (1 mL) under an argon atmosphere, add the styrene derivative (1.0 mmol, 1.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add ethyl diazoacetate (EDA) or tert-butyl diazoacetate (t-BDA) (1.2 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired cyclopropane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Visualization
Chemoenzymatic Synthesis of Chiral Cyclopropyl Ketones via Engineered Myoglobin
This biocatalytic method utilizes an engineered variant of sperm whale myoglobin (Mb) to achieve highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. The engineered protein provides a chiral environment that controls the stereochemical outcome of the carbene transfer reaction, leading to the formation of valuable chiral cyclopropyl ketones.[2][3]
Data Presentation
| Entry | Vinylarene Substrate | Product | Yield (%) | dr (E:Z) | ee (%) (1S, 2S) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | 1-phenyl-2-acetylcyclopropane | 92 | >99:1 | >99 | | 2 | 4-Methylstyrene | 1-(p-tolyl)-2-acetylcyclopropane | 85 | >99:1 | >99 | | 3 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-acetylcyclopropane | 90 | >99:1 | >99 | | 4 | 2-Methylstyrene | 1-(o-tolyl)-2-acetylcyclopropane | 69 | >99:1 | >99 |
Data is representative of typical results from references[2][3].
Experimental Protocol
General Procedure for Myoglobin-Catalyzed Cyclopropanation:
-
Prepare a stock solution of the vinylarene substrate in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of the diazoketone in the same organic solvent.
-
In a reaction vessel, prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 8.0).
-
Add the engineered myoglobin variant (e.g., Mb(H64V,V68A)) solution to the buffer to a final concentration of 20 µM.
-
Reduce the myoglobin's heme center to its active ferrous state by adding a freshly prepared aqueous solution of sodium dithionite to a final concentration of 10 mM.
-
Initiate the reaction by adding the vinylarene stock solution to a final concentration of 20 mM and the diazoketone stock solution to a final concentration of 5 mM.
-
Seal the reaction vessel and stir at room temperature for 12 hours.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropyl ketone.[2]
Visualization
Photocatalytic 1,3-Oxyheteroarylation of Aryl Cyclopropanes
This method provides an efficient and environmentally friendly approach for the 1,3-difunctionalization of aryl cyclopropanes. Using visible light and a photocatalyst, this metal-free reaction proceeds under mild conditions. The process involves the single-electron oxidation of the aryl cyclopropane to a radical cation, which then undergoes ring-opening and subsequent functionalization with an azine N-oxide, acting as a bifunctional reagent.[4][5]
Data Presentation
| Entry | Aryl Cyclopropane | Azine N-oxide | Product (β-heteroaryl ketone) | Yield (%) |
| 1 | Phenylcyclopropane | Pyridine N-oxide | 1-phenyl-3-(pyridin-2-yl)propan-1-one | 78 |
| 2 | (4-Methylphenyl)cyclopropane | Pyridine N-oxide | 1-(p-tolyl)-3-(pyridin-2-yl)propan-1-one | 85 |
| 3 | (4-Methoxyphenyl)cyclopropane | Pyridine N-oxide | 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one | 92 |
| 4 | Phenylcyclopropane | 4-Chloropyridine N-oxide | 1-phenyl-3-(4-chloropyridin-2-yl)propan-1-one | 75 |
Yields are representative and sourced from the principles described in references[4][5].
Experimental Protocol
General Procedure for Photocatalytic 1,3-Oxyheteroarylation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl cyclopropane (0.2 mmol, 1.0 equiv), the azine N-oxide (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., an organic dye, 1-5 mol%).
-
Add the appropriate solvent (e.g., acetonitrile, 2 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
Irradiate the mixture with stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-heteroaryl ketone.
Visualization
References
Application Note: A Scalable Approach to the Synthesis of Cyclopropylthiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropylthiophene moiety is a valuable scaffold in medicinal chemistry and materials science, offering unique conformational constraints and metabolic stability. This document outlines a scalable and efficient protocol for the synthesis of various cyclopropylthiophene derivatives. The primary strategy detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between bromothiophenes and cyclopropylboronic acid, which has been shown to be a robust and high-yielding method.[1][2][3][4][5] Subsequent derivatizations of the cyclopropylthiophene core are also described, providing access to a diverse range of functionalized building blocks.[1][3][4]
Data Presentation
The following tables summarize the optimized reaction conditions and yields for the synthesis of various cyclopropylthiophenes via the Suzuki-Miyaura cross-coupling reaction.
Table 1: Optimized Suzuki-Miyaura Cross-Coupling of Bromothiophenes with Cyclopropylboronic Acid [3][4]
| Entry | Bromothiophene Substrate | Product | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | 2-Cyclopropylthiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 85 |
| 2 | 3-Bromothiophene | 3-Cyclopropylthiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 88 |
| 3 | 5-Bromothiophene-2-carbaldehyde | 5-Cyclopropylthiophene-2-carbaldehyde | Pd(OAc)₂, cataCXium A, Cs₂CO₃ | 100 | 16 | 95[3] |
| 4 | 4-Bromothiophene-2-carbaldehyde | 4-Cyclopropylthiophene-2-carbaldehyde | Pd(dppf)Cl₂, K₃PO₄ | 100 | 10 | 15[3] |
| 5 | 3-Bromothiophene-2-carbaldehyde | 3-Cyclopropylthiophene-2-carbaldehyde | Pd(dppf)Cl₂, K₃PO₄ | 100 | 10 | 21[3] |
| 6 | Methyl 5-bromothiophene-2-carboxylate | Methyl 5-cyclopropylthiophene-2-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 93 |
| 7 | 1-(5-Bromothiophen-2-yl)ethan-1-one | 1-(5-Cyclopropylthiophen-2-yl)ethan-1-one | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 91 |
Table 2: Derivatization of Cyclopropylthiophenes [4]
| Entry | Starting Material | Reagent(s) | Product | Yield (%) |
| 1 | 2-Cyclopropylthiophene | NBS | 2-Bromo-5-cyclopropylthiophene | 72 |
| 2 | 3-Cyclopropylthiophene | NBS | 2-Bromo-3-cyclopropylthiophene | 94 |
| 3 | 5-Cyclopropylthiophene-2-carbaldehyde | NH₂OH·HCl, Py; then Ac₂O, Py | 5-Cyclopropylthiophene-2-carbonitrile | - |
| 4 | 2-Cyclopropylthiophene | n-BuLi; then SO₂; then NCS | 2-Cyclopropylthiophene-5-sulfonyl chloride | 60 |
| 5 | 3-Cyclopropylthiophene | n-BuLi; then SO₂; then NCS | 3-Cyclopropylthiophene-2-sulfonyl chloride | 48 |
| 6 | 2-Bromo-3-cyclopropylthiophene | n-BuLi; then SO₂; then NCS | 3-Cyclopropylthiophene-5-sulfonyl chloride | 55 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the general method for the palladium-catalyzed coupling of a bromothiophene with cyclopropylboronic acid.
Materials:
-
Bromothiophene derivative (1.0 eq)
-
Cyclopropylboronic acid (1.3 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25–1 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (0.5–2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene (PhMe)
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the bromothiophene, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylthiophene.
Protocol for Bromination of Cyclopropylthiophenes
This protocol details the monobromination of cyclopropylthiophenes using N-bromosuccinimide.
Materials:
-
Cyclopropylthiophene derivative (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the cyclopropylthiophene in DMF in a reaction vessel protected from light.
-
Cool the solution to 0 °C.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the brominated product.
Protocol for Synthesis of Cyclopropylthiophenesulfonyl Chlorides
This procedure outlines the conversion of cyclopropylthiophenes to their corresponding sulfonyl chlorides via lithiation and reaction with sulfur dioxide, followed by N-chlorosuccinimide.[4][5]
Materials:
-
Cyclopropylthiophene derivative (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Sulfur dioxide (SO₂), liquefied
-
N-Chlorosuccinimide (NCS)
Procedure:
-
Dissolve the cyclopropylthiophene in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 40 minutes.
-
Add liquefied sulfur dioxide via cannula, keeping the temperature below -60 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add NCS in one portion and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude sulfonyl chloride can be purified by filtration through a pad of Celite® and crystallization from hexanes.[3][4]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and derivatization of cyclopropylthiophenes.
Caption: Overview of the synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Cyclopropylbenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopropylbenzene. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.
Section 1: Troubleshooting Guides
This section addresses specific side reactions and experimental challenges associated with the most common synthetic routes to this compound.
Guide 1: Simmons-Smith Cyclopropanation of Styrene
Issue: Low yield of this compound and formation of unknown byproducts.
Background: The Simmons-Smith reaction is a reliable method for cyclopropanation, but its success is highly dependent on the quality of the reagents and the reaction conditions. Low yields are often traced back to the activity of the zinc reagent or the purity of the diiodomethane.
Question: My Simmons-Smith reaction is giving a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the Simmons-Smith cyclopropanation of styrene can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Zinc-Copper Couple Activity: The zinc-copper couple must be highly active for the efficient formation of the organozinc carbenoid.[1] Inactive zinc can be a primary cause of reaction failure.
-
Diiodomethane Purity: Impurities in diiodomethane can negatively impact the reaction.
-
Solution: Use freshly distilled or high-purity diiodomethane.[1]
-
-
-
Reaction Conditions:
-
Moisture and Air: The organozinc reagent is sensitive to moisture and air.
-
Solution: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the reaction rate.
-
Solution: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. Basic solvents may decrease the reaction rate.[2]
-
-
-
Stoichiometry and Reaction Time:
-
Insufficient Reagent: An inadequate amount of the Simmons-Smith reagent will lead to incomplete conversion of the starting material.
-
Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of the Simmons-Smith reagent.[1]
-
-
Reaction Time: The reaction may be slow, especially if the zinc-copper couple has moderate activity.
-
Solution: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed, which may take several hours.[1]
-
-
Question: I am observing unexpected byproducts in my Simmons-Smith reaction. What could they be and how can I avoid them?
Answer: The formation of byproducts in the Simmons-Smith reaction is often related to the reactivity of the organozinc intermediate and the presence of impurities.
-
Methylation of Heteroatoms: If your substrate or solvent contains heteroatoms (e.g., alcohols, water), methylation can occur as a side reaction.[4]
-
Solution: Ensure all reagents and solvents are anhydrous. If a hydroxyl group is present on the substrate for directing purposes, consider protecting it if methylation becomes a significant issue.
-
-
Formation of Polymethylene: In the presence of certain solvents, the organozinc reagent can lead to the formation of polymethylene byproducts.
-
Solution: Stick to recommended non-coordinating solvents like DCM or DCE.
-
-
Unreacted Starting Material: This is the most common "byproduct" and is usually a result of the issues addressed in the low-yield troubleshooting guide.
Guide 2: Rhodium-Catalyzed Cyclopropanation of Styrene
Issue: Low yield and formation of dimeric byproducts.
Background: Rhodium-catalyzed cyclopropanation using a diazo compound is a powerful method for accessing cyclopropanes. However, the diazo compound's stability and reactivity must be carefully controlled to avoid side reactions.
Question: My rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA) is resulting in a low yield of this compound. What are the common pitfalls?
Answer: Low yields in this reaction are often linked to the decomposition of the diazo compound or catalyst deactivation.
-
Decomposition of Ethyl Diazoacetate (EDA):
-
Dimerization: High concentrations of EDA can lead to dimerization, a common side reaction.[5]
-
Solution: Use a syringe pump for the slow and controlled addition of the EDA solution to the reaction mixture over several hours.[5] This keeps the instantaneous concentration of EDA low.
-
-
Acid-Catalyzed Decomposition: Traces of acid can cause the decomposition of EDA.
-
Solution: Ensure all reagents and glassware are free of acidic impurities.
-
-
-
Catalyst Activity:
-
Catalyst Loading: Insufficient catalyst will lead to incomplete conversion.
-
Solution: While low catalyst loadings are desirable, you may need to incrementally increase the loading (e.g., from 0.1 mol% to 1 mol%) to find the optimal concentration for your specific conditions.[5]
-
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to air and other impurities.
-
Solution: Use a reliable source for the rhodium catalyst and handle it under an inert atmosphere.
-
-
Question: I am observing significant amounts of diethyl fumarate and diethyl maleate in my reaction mixture. Why is this happening?
Answer: The formation of diethyl fumarate and diethyl maleate is a classic side reaction in rhodium-catalyzed cyclopropanations with ethyl diazoacetate. This is due to the dimerization of the carbene intermediate generated from EDA.
-
Cause: A high concentration of the rhodium-carbene intermediate in the absence of the alkene (styrene) to trap it.
-
Solution:
-
Slow Addition of EDA: As mentioned previously, the slow addition of EDA via a syringe pump is the most effective way to minimize the concentration of the carbene intermediate at any given time, thus favoring the intermolecular reaction with styrene over dimerization.[5]
-
Styrene Concentration: Ensure that a sufficient concentration of styrene is present throughout the reaction.
-
Guide 3: Kulinkovich-Type Reaction for this compound Synthesis
Issue: Low conversion of starting material and formation of side products.
Background: While the traditional Kulinkovich reaction is used to synthesize cyclopropanols from esters, modifications can be employed for the synthesis of cyclopropylarenes. These reactions involve the formation of a titanacyclopropane intermediate.
Question: I am attempting a Kulinkovich-type reaction to synthesize this compound from a benzoic acid derivative and am getting a low yield. What should I consider?
Answer: Low yields in Kulinkovich-type reactions can be due to issues with the formation of the active titanium reagent or competing side reactions.
-
Formation of the Titanacyclopropane:
-
Grignard Reagent Quality and Stoichiometry: The quality and exact stoichiometry of the Grignard reagent are critical.
-
Solution: Use a freshly titrated Grignard reagent to ensure accurate stoichiometry. Typically, at least two equivalents are needed relative to the titanium alkoxide.[6]
-
-
Titanium Alkoxide Source: The purity of the titanium(IV) isopropoxide is important.
-
Solution: Use a high-purity source of the titanium reagent.
-
-
-
Side Reactions of the Titanacyclopropane:
-
Ethene Formation: The titanacyclopropane intermediate can decompose to form ethene, which is a non-productive pathway.[7]
-
Solution: Careful control of the reaction temperature and the stoichiometry of the reagents can minimize this decomposition pathway. The ratio of the titanium alkoxide to the Grignard reagent can influence the extent of this side reaction.[7]
-
-
Reaction with the Ester Carbonyl: While this is the desired pathway for cyclopropanol synthesis, in the context of producing this compound directly from an aromatic ester, the reaction mechanism is more complex and may not be efficient. A more common route involves the reaction of the titanacyclopropane with the alkene (styrene in this case) via ligand exchange.[7]
-
Question: I am observing the formation of a tertiary carbinamine when using a nitrile precursor in a Kulinkovich-Szymoniak reaction. How can I favor the formation of the cyclopropylamine?
Answer: The formation of a tertiary carbinamine is a known side reaction in the Kulinkovich-Szymoniak reaction, especially when an excess of the Grignard reagent is used.
-
Cause: The use of more than two equivalents of the Grignard reagent can lead to the formation of the tertiary carbinamine at the expense of the desired cyclopropylamine.[8]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the Grignard reagent, aiming for two equivalents.
-
Sub-stoichiometric Titanium: Using sub-stoichiometric amounts of titanium(IV) isopropoxide can also increase the yield of the carbinamine and ketone byproducts. Therefore, using a stoichiometric amount of the titanium reagent is often preferred for cyclopropylamine synthesis.[8]
-
Section 2: Data Presentation
Table 1: Summary of Common Side Reactions and Mitigation Strategies in this compound Synthesis
| Synthetic Method | Common Side Reaction/Issue | Potential Cause(s) | Recommended Mitigation Strategy |
| Simmons-Smith | Low Yield / Incomplete Conversion | Inactive zinc-copper couple; Impure diiodomethane; Presence of moisture. | Use freshly activated Zn-Cu couple; Use purified diiodomethane; Ensure anhydrous conditions. |
| Formation of polymethylene | Inappropriate solvent choice. | Use non-coordinating solvents like DCM or DCE. | |
| Rhodium-Catalyzed | Low Yield | Catalyst deactivation; Decomposition of diazo compound. | Use high-purity catalyst under inert atmosphere; Slow addition of diazo compound. |
| Dimerization of Diazo Compound (e.g., diethyl fumarate) | High concentration of carbene intermediate. | Slow, controlled addition of the diazo compound via syringe pump. | |
| Kulinkovich-Type | Low Yield / Ethene Formation | Decomposition of titanacyclopropane intermediate. | Optimize stoichiometry of Grignard reagent and titanium alkoxide; Control reaction temperature. |
| Formation of Tertiary Carbinamine (from nitriles) | Excess Grignard reagent. | Use approximately two equivalents of the Grignard reagent. |
Section 3: Experimental Protocols
Protocol 1: Simmons-Smith Synthesis of this compound from Styrene
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Styrene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Dilute HCl
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activation of Zinc: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (1.2 eq). Wash the zinc dust with dilute HCl, followed by deionized water, ethanol, and finally diethyl ether to activate it.
-
Preparation of Zinc-Copper Couple: To the activated zinc dust, add a solution of copper(II) acetate monohydrate in acetic acid. Stir the mixture until the blue color disappears. Decant the solution and wash the resulting zinc-copper couple with diethyl ether and dry under vacuum.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (1.2 eq) and anhydrous diethyl ether.
-
Reagent Addition: Add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a solution of styrene (1.0 eq) in anhydrous diethyl ether to a separate dropping funnel.
-
Reaction: Add a small portion of the diiodomethane solution to the stirred zinc-copper couple suspension to initiate the reaction. Once the reaction has started (indicated by gentle reflux), add the diiodomethane and styrene solutions concurrently and dropwise over a period of 1-2 hours, maintaining a gentle reflux.
-
Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at room temperature overnight. Monitor the reaction by GC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Rhodium-Catalyzed Synthesis of this compound from Styrene
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add dirhodium(II) tetraacetate (0.1-1.0 mol%), styrene (1.0 eq), and anhydrous dichloromethane.
-
Preparation of EDA Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane.
-
Slow Addition: Using a syringe pump, add the solution of ethyl diazoacetate to the stirred reaction mixture over a period of 4-6 hours at room temperature.
-
Completion and Work-up: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours or until GC-MS analysis indicates complete consumption of the starting material.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.
Section 4: Visualization
Caption: Troubleshooting workflow for low yield in Simmons-Smith synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura coupling of cyclopropylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with cyclopropylboronic acid resulting in low to no yield?
Several factors can contribute to low or no product formation. The primary culprits are often the instability of the cyclopropylboronic acid, suboptimal reaction conditions, or inactive catalyst.[1][2] Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant side reaction with cyclopropylboronic acid, leading to the formation of cyclopropane instead of the desired coupled product.[3][4]
Q2: What are the common side products observed in this reaction, and how can I minimize them?
The most common side product is the protodeboronated cyclopropane.[3][4] Homocoupling of the aryl halide or the boronic acid can also occur. To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents and to consider using a more stable boronic acid derivative.[2] Rigorous degassing of the reaction mixture can reduce homocoupling by removing oxygen, which can facilitate this side reaction.[1][5]
Q3: My cyclopropylboronic acid appears to be degrading upon storage. How can I handle and store it properly?
Cyclopropylboronic acid can be unstable over long-term storage.[3] It is best to use it fresh or store it in a cool, dry place under an inert atmosphere. For improved stability, consider converting it to a more robust derivative like a potassium cyclopropyltrifluoroborate or a MIDA boronate, which are often crystalline, air- and moisture-stable solids.[2][3][6] These derivatives can then be used directly in the coupling reaction, where they slowly release the boronic acid in situ.[2]
Q4: What are the optimal catalyst and ligand combinations for coupling cyclopropylboronic acid?
The choice of catalyst and ligand is critical. A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃).[7] The use of pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can also be effective.[8] For challenging couplings, especially with less reactive aryl chlorides, highly active Buchwald-type ligands and precatalysts may be necessary.[6][9]
Q5: Which bases and solvents are recommended for this specific coupling?
A variety of bases can be used, with potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common choices.[7][8] The selection of the base can be critical and may need to be optimized for a specific substrate pair.[10] Ethereal solvents like THF and dioxane are frequently used, often with the addition of water, which can accelerate the reaction.[7][9] Toluene is another solvent that has been used successfully.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of cyclopropylboronic acids.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored correctly. Consider using a different palladium precatalyst or ligand. For Pd(II) sources, ensure the in-situ reduction to Pd(0) is occurring.[1][5] |
| Poor Quality Boronic Acid | Use freshly prepared or purchased cyclopropylboronic acid. Consider converting it to a more stable trifluoroborate or MIDA ester derivative.[2][3] |
| Suboptimal Base | The choice of base is crucial. If using a carbonate, consider switching to a phosphate like K₃PO₄, which is often effective.[7][8] Ensure the base is finely powdered and anhydrous if required.[9] |
| Inappropriate Solvent | The solvent can significantly impact the reaction.[11][12] If using a non-polar solvent like toluene, consider switching to an ethereal solvent like THF or dioxane, possibly with a small amount of water.[7] |
| Insufficient Temperature | Some Suzuki couplings require heating to proceed at an appreciable rate. If the reaction is sluggish at room temperature, gradually increase the temperature, but be mindful of potential catalyst decomposition at excessive heat.[1] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Protodeboronation | This is a major issue with cyclopropylboronic acid.[3][4] Use anhydrous conditions and consider using a more stable boronic acid derivative. A "slow-release" strategy with MIDA boronates can keep the concentration of the unstable boronic acid low, minimizing this side reaction.[2] |
| Homocoupling | This is often caused by the presence of oxygen.[5] Improve the degassing procedure of your solvents and reaction mixture. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[1] |
| Hydrolysis of Functional Groups | If your substrates contain base-sensitive functional groups (e.g., esters), a strong base may cause hydrolysis. Consider using a milder base like NaHCO₃ or KF.[10][13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides with Cyclopropylboronic Acid
This protocol is adapted from a reported efficient procedure.[7]
-
Reagent Preparation : To a reaction vessel, add the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Loading : Add palladium acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).
-
Solvent Addition : Add a mixture of toluene and water (e.g., 10:1 ratio).
-
Degassing : Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition [7] |
| Palladium Source | Pd(OAc)₂ |
| Ligand | Tricyclohexylphosphine (PCy₃) |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O |
| Temperature | 80-100 °C |
| Equivalents of Boronic Acid | 1.2 - 1.5 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment | Poster Board #964 - American Chemical Society [acs.digitellinc.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
How to avoid β-hydride elimination in cyclopropyl-containing cross-coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving cyclopropyl moieties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the avoidance of β-hydride elimination.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a concern in cyclopropyl-containing cross-coupling reactions?
A1: β-hydride elimination is a common decomposition pathway for organometallic intermediates in which a hydrogen atom on the β-carbon (relative to the metal center) is transferred to the metal, leading to the formation of an alkene and a metal-hydride species. In the context of cross-coupling, this is an undesired side reaction that competes with the desired reductive elimination step, ultimately reducing the yield of the target cyclopropyl-coupled product. While it is a potential side reaction for any sp³-hybridized organometallic intermediate with β-hydrogens, specific reaction conditions can be tailored to heavily favor the desired C-C bond formation.
Q2: Is β-hydride elimination a major issue for cyclopropyl-palladium intermediates?
A2: Generally, β-hydride elimination is less problematic for cyclopropyl-palladium intermediates compared to other secondary alkyl intermediates, such as cyclobutyl groups. The primary reason is the high ring strain of the resulting cyclopropene that would be formed. This transformation is energetically unfavorable, making the activation barrier for β-hydride elimination from a cyclopropyl-palladium species significantly higher than that for the desired reductive elimination pathway under optimized conditions.[1]
Q3: What are the primary strategies to suppress or avoid β-hydride elimination in these reactions?
A3: The key to avoiding β-hydride elimination is to promote the rate of reductive elimination to be significantly faster than the rate of β-hydride elimination. This can be achieved through several strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands is the most critical factor. These ligands accelerate the rate of reductive elimination and sterically hinder the palladium center, making it difficult to achieve the syn-coplanar geometry required for β-hydride elimination.
-
Choice of Cyclopropyl Source: Using air- and moisture-stable potassium cyclopropyltrifluoroborate can be advantageous over the more sensitive cyclopropylboronic acid, which is prone to protodeboronation.[1]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also favor side reactions. It is crucial to maintain the optimal temperature to ensure the desired reaction proceeds efficiently without significant decomposition.
-
Base and Solvent Selection: The choice of base and solvent system can influence the stability of the catalytic species and the overall reaction kinetics. An appropriate combination is necessary to ensure efficient transmetalation and reductive elimination.
Troubleshooting Guide
Problem 1: Low to no yield of the desired cyclopropyl-coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure an active Pd(0) species is being generated. Use a reliable palladium source like Pd(OAc)₂ or a pre-catalyst. Ensure the phosphine ligand is not oxidized by handling it under an inert atmosphere. |
| Inefficient Transmetalation | The choice of base is crucial. For cyclopropyltrifluoroborates, Cs₂CO₃ or K₂CO₃ are often effective.[1] Ensure the base is finely ground and anhydrous if required. The solvent system (e.g., a mixture of an organic solvent and water) can also impact the efficiency of this step. |
| Protodeboronation of Starting Material | This is a common side reaction, especially with cyclopropylboronic acid.[1] Consider switching to the more stable potassium cyclopropyltrifluoroborate. Minimize water content if using boronic acid under anhydrous conditions, and ensure the reaction is run under an inert atmosphere. |
| Sub-optimal Ligand | The ligand is critical. If using a less bulky ligand (e.g., PPh₃), switch to a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or n-BuPAd₂.[1] |
Problem 2: Formation of side products, suggesting β-hydride elimination or other decomposition pathways.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for β-hydride elimination. Reduce the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and selectivity. |
| Ligand is not sufficiently bulky | A less sterically demanding ligand may not sufficiently accelerate reductive elimination over β-hydride elimination. Switch to a bulkier ligand like XPhos or RuPhos. |
| Homocoupling of the Boron Reagent | This can occur, particularly in the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. |
Data Presentation
The choice of ligand and base is paramount for a successful Suzuki-Miyaura coupling of cyclopropyl groups. The following tables summarize yields obtained under different conditions for the coupling of potassium cyclopropyltrifluoroborate with various aryl chlorides.
Table 1: Effect of Ligand and Base on the Coupling of 4-Chloroanisole with Potassium Cyclopropyltrifluoroborate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | CPME/H₂O (10:1) | 100 | 75 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 83 (ratio P/SM) |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 5 (ratio P/SM) |
Data adapted from Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of organic chemistry, 73(19), 7481–7485.[1] "P/SM" refers to the product-to-starting material ratio determined by GC-MS.
Table 2: Coupling of Potassium Cyclopropyltrifluoroborate with Various Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | 1-Cyclopropyl-4-acetylbenzene | 88 |
| 2 | 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 93 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-cyclopropylbenzoate | 89 |
| 4 | 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 78 |
Conditions: Pd(OAc)₂ (3 mol%), XPhos (6 mol%), K₂CO₃ (3 equiv), CPME/H₂O (10:1), 100 °C. Data adapted from Molander, G. A., & Gormisky, P. E. (2008).[1]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate
This protocol is a general guideline based on the work of Molander et al. and may require optimization for specific substrates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium cyclopropyltrifluoroborate (1.01 equiv)
-
Aryl chloride (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME) and Water (10:1 mixture, 0.25 M)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a microwave vial or reaction tube with Pd(OAc)₂ (0.03 equiv), XPhos (0.06 equiv), potassium cyclopropyltrifluoroborate (1.01 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the tube with a cap lined with a disposable Teflon septum.
-
Remove the tube from the glovebox and add the aryl chloride (1.0 equiv).
-
Add the degassed 10:1 mixture of CPME and H₂O to the reaction vessel via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Mechanism of β-Hydride Elimination vs. Reductive Elimination
References
Technical Support Center: Purification of Cyclopropylbenzene and Its Derivatives
Welcome to the technical support center for the purification of cyclopropylbenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives are fractional distillation, flash column chromatography, and recrystallization. The choice of method depends on the physical state of the compound (liquid or solid), the nature of the impurities, and the required final purity.
Q2: My this compound derivative is an oil and won't crystallize. How should I purify it?
A2: For oily or liquid products, fractional distillation is often the most effective method, especially for large quantities, provided the compound is thermally stable and has a significantly different boiling point from its impurities.[1] For smaller scales or for separating compounds with close boiling points, flash column chromatography is the preferred method.[2]
Q3: I am concerned about the stability of the cyclopropane ring at high temperatures during distillation. Is this a valid concern?
A3: The cyclopropane ring is inherently strained and can be susceptible to thermal rearrangement or decomposition at very high temperatures. For derivatives with high boiling points, vacuum distillation is highly recommended to lower the required temperature and minimize the risk of degradation. Monitor the distillation for any signs of darkening or gas evolution, which could indicate decomposition.
Q4: How do I choose an appropriate solvent system for flash chromatography of my this compound derivative?
A4: A good starting point for nonpolar compounds like this compound derivatives is a nonpolar solvent system, such as hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4] It is crucial to first develop a separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that gives good separation between your product and any impurities, ideally with a target Rf value between 0.2 and 0.4 for your compound.[5]
Q5: What are the best visualization techniques for this compound derivatives on a TLC plate?
A5: this compound and many of its derivatives are UV active due to the benzene ring, so they can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[4] For compounds that are not UV active or for better visualization, staining with a p-anisaldehyde solution followed by gentle heating can be effective.[4] An iodine chamber is another simple and often effective visualization method.[4]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (not enough theoretical plates). | - Use a longer fractionating column (e.g., Vigreux or packed column).- Ensure the column is well-insulated (wrap with glass wool or aluminum foil).- Distill at a slow, steady rate.[1] |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1] | |
| Product is Decomposing (Darkening, Gas Evolution) | Distillation temperature is too high, causing thermal breakdown of the cyclopropane ring or other functional groups. | - Switch to vacuum distillation to lower the boiling point.- Ensure the heating mantle is not set excessively high; use a sand bath for more even heating. |
| Bumping/Irregular Boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.- Ensure vigorous stirring if using a stir bar. |
| Temperature Fluctuations at the Thermometer | Improper thermometer placement or uneven heating. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check for drafts and insulate the distillation head.[1] |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation/Co-elution | Inappropriate solvent system. | - Optimize the solvent system using TLC with various solvent mixtures. Aim for a larger difference in Rf values between your product and impurities.- Consider using a gradient elution instead of an isocratic one.[2] |
| Column was packed improperly. | - Ensure the silica gel is packed uniformly without any cracks or channels. "Wet" packing (slurry method) is often more reliable than "dry" packing. | |
| Overloading the column. | - Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). | |
| Product is not Eluting | Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. If you started with 100% hexane, try adding ethyl acetate or dichloromethane in small increments (e.g., 1%, 2%, 5%). |
| Streaking of Spots on TLC | Compound is too concentrated, or it is acidic/basic. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. |
| Product Degradation on Column | The silica gel is too acidic, causing decomposition of a sensitive derivative. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) and then re-equilibrating with your chosen eluent. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Oiling Out | The boiling point of the solvent is lower than the melting point of the solute. | - Choose a solvent with a higher boiling point. |
| The solution is supersaturated and cooled too quickly. | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- If the compound is too soluble, consider using a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly. |
| Impurities are inhibiting crystallization. | - Try to purify the compound by another method first (e.g., flash chromatography) to remove the impurities that are hindering crystallization. | |
| Low Recovery of Product | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals were filtered before crystallization was complete. | - Ensure the solution has been cooled sufficiently (an ice bath can help) and that crystal formation has ceased before filtering. |
Quantitative Data
Table 1: Physical Properties of this compound and Selected Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₀ | 118.18 | 170-175[6] |
| 1-Bromo-4-cyclopropylbenzene | C₉H₉Br | 197.07 | 231[7][8][9] |
| 1-Bromo-3-cyclopropylbenzene | C₉H₉Br | 197.07 | 230[10] |
| 1-Chloro-4-cyclopropylbenzene | C₉H₉Cl | 152.62 | 215-217 |
| 1-Chloro-2-propylbenzene | C₉H₁₁Cl | 154.64 | ~193-195 |
| Methylcyclopropane | C₄H₈ | 56.11 | 0.7[11] |
Experimental Protocols
Protocol 1: Purification of this compound by Steam and Fractional Distillation
This protocol is adapted from a procedure in Organic Syntheses.[6]
-
Workup: Following the synthesis reaction, pour the reaction mixture into 1 L of water.
-
Steam Distillation: Steam distill the mixture until the condensate is homogeneous or about 1 L of water has been collected. This step is effective for separating the volatile this compound from non-volatile inorganic salts and high-boiling organic residues.[6]
-
Extraction: Separate the organic layer from the distillate and extract the aqueous layer with three 100-mL portions of ether.[6]
-
Washing and Drying: Combine the organic portions, wash with four 50-mL portions of water, and dry over anhydrous potassium carbonate.[6]
-
Solvent Removal: Remove the ether by distillation at atmospheric pressure.[6]
-
Fractional Distillation: The residue is then purified by fractional distillation to yield pure this compound (b.p. 170-175 °C).[6]
Protocol 2: General Guideline for Flash Column Chromatography of a this compound Derivative
This is a general guideline and should be optimized for each specific compound.
-
TLC Analysis: Develop a solvent system that provides good separation of the target compound from impurities on a TLC plate. A good starting point for a nonpolar derivative is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The ideal Rf for the product is ~0.3.
-
Column Packing: Prepare a glass column with a diameter appropriate for the sample size. Pack the column with silica gel (230-400 mesh) using a slurry of the silica in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the nonpolar solvent system determined from the TLC analysis. If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexane to 5% or 10%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: General Guideline for Recrystallization of a Solid this compound Derivative
This is a general guideline for a nonpolar, solid derivative.
-
Solvent Selection: Test the solubility of the crude solid in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. For nonpolar compounds, consider solvents like hexane, heptane, or ethanol. If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol/water or dichloromethane/hexane) can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Troubleshooting workflow for poor distillation separation.
Caption: Troubleshooting workflow for co-elution in chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. americanelements.com [americanelements.com]
- 9. 1124-14-7 CAS MSDS (1-Bromo-4-cyclopropylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Methylcyclopropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cyclopropanation Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cyclopropanation reactions. The goal is to help improve reaction yields and achieve desired selectivity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivity or Decomposition | - Verify Catalyst Source and Age: Ensure the catalyst is from a reliable supplier and within its expiration date. - Proper Activation: Some catalysts, like the zinc-copper couple in the Simmons-Smith reaction, require fresh preparation and activation.[1] Consider using ultrasound to enhance activation. - Catalyst Loading: Low catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[2] |
| Decomposition of Diazo Compound | - Slow Addition: Diazo compounds can be unstable.[3] Use a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture. This minimizes side reactions like dimerization.[3] - Temperature Control: Perform the reaction at the recommended temperature. For many rhodium-catalyzed reactions, room temperature is suitable, but optimization may be necessary.[3] - Purity of Diazo Compound: Ensure the diazo compound is pure and free from acidic impurities, which can cause decomposition.[3] |
| Poor Reactivity of Alkene | - Electron-Rich Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanations.[3] For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[2] - Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly. Longer reaction times or higher temperatures might be required. |
| Presence of Inhibitors | - Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] - Impurities in Reagents: Use purified reagents and solvents to avoid introducing potential inhibitors. |
| Inappropriate Solvent | - Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for many cyclopropanation reactions.[2] |
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
| Potential Cause | Troubleshooting & Optimization |
| Reaction Temperature | - Lowering the Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2] |
| Catalyst and Ligand Choice | - Steric Bulk: The steric bulk of the catalyst and ligands can influence the facial selectivity of the cyclopropanation. Experiment with different ligands to find the optimal one for your desired diastereomer. |
| Solvent Effects | - Solvent Polarity and Coordination: The choice of solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio. Experiment with a range of solvents with varying polarities. For directed cyclopropanations, coordinating solvents may interfere with the directing group.[2] |
| Carbene Source | - Bulky Carbene Precursors: The steric bulk of the carbene precursor can influence the approach to the alkene, thereby affecting the diastereoselectivity. |
Issue 3: Poor Enantioselectivity (Low ee)
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Chiral Ligand/Catalyst | - Ligand Screening: The choice of chiral ligand is the most critical factor. It may be necessary to screen a library of ligands to find the optimal one for a specific substrate and carbene precursor. - Catalyst-Substrate Matching: Not all chiral catalysts work well for all substrates. Empirical screening is often required. |
| Reaction Temperature | - Lowering the Temperature: As with diastereoselectivity, lower reaction temperatures often lead to higher enantiomeric excess.[2] |
| Solvent Effects | - Solvent Polarity: The polarity of the solvent can significantly affect enantioselectivity. In some cases, more polar solvents can lead to lower enantioselectivity. |
| Competing Background Reaction | - Catalyst Loading: At very low catalyst loadings, a non-selective background reaction may become competitive, leading to a racemic or low ee product.[4] |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or incomplete. What should I do?
A1: The most common issue is the activity of the zinc reagent.[1] Ensure the zinc-copper couple is freshly prepared and highly active.[1] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[5] You can also try increasing the reaction temperature in small increments (e.g., 5-10 °C), but be aware that higher temperatures can sometimes lead to side reactions.[1] Extending the reaction time can also improve conversion for slower-reacting substrates.[1]
Q2: I am observing unexpected byproducts in my Simmons-Smith reaction. What are they and how can I minimize them?
A2: A common byproduct is the methylation of heteroatoms, such as alcohols, in your substrate.[6] This occurs due to the electrophilic nature of the zinc carbenoid. To minimize this, you can try using a stoichiometric amount of the reagent and avoiding prolonged reaction times. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct.[6]
Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield. What are the key parameters to check?
A3: Low yields in rhodium-catalyzed cyclopropanations with EDA can often be addressed by focusing on the following:
-
Slow Addition of EDA: EDA can dimerize or undergo other side reactions if its concentration becomes too high.[3] Using a syringe pump to add the EDA solution slowly over several hours is crucial.[3]
-
Choice of Rhodium Catalyst: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, other rhodium catalysts with different carboxylate ligands might offer improved performance for your specific substrate.[3]
-
Purity of EDA: Ensure your EDA is free of acidic impurities that can lead to its decomposition.[3]
Q4: What are the critical factors for achieving high enantioselectivity in asymmetric cyclopropanation?
A4: High enantioselectivity hinges on several factors:
-
Chiral Ligand: This is the most crucial component. The ligand must create a chiral environment around the metal center that effectively differentiates between the enantiotopic faces of the alkene or the prochiral carbene.
-
Metal Catalyst: The choice of metal (e.g., Cu, Rh, Ru, Co) is important as it influences the geometry and reactivity of the active catalyst.[2]
-
Reaction Conditions: Temperature, solvent, and even the counterion of the metal salt can have a significant impact on the enantiomeric excess (ee).[2] Lowering the temperature is a common strategy to improve enantioselectivity.[2]
-
Substrate-Catalyst Matching: It is often necessary to screen a small library of catalysts to find the optimal combination for a specific alkene and carbene precursor.[3]
Data Presentation: Comparison of Reaction Parameters
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate.[3]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| 2 | Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 |
| 3 | Pd(OAc)₂ | Toluene | 60 | 78 | 65:35 |
Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using Chiral Copper Catalysts.
| Entry | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Bis(oxazoline) L1 | CuOTf | CH₂Cl₂ | 0 | 92 | 95 (trans) |
| 2 | Salen L2 | Cu(OTf)₂ | Toluene | 25 | 88 | 90 (cis) |
| 3 | Ph-Box L3 | CuCl | CHCl₃ | -20 | 95 | 98 (trans) |
Data compiled from representative literature; specific conditions and results may vary.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).[3]
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[3]
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[3]
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[3]
-
After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.[3]
-
Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 6. Copper‐Catalyzed Highly Enantioselective Ring‐Opening/Cyclopropanation of 1‐Silylcyclopropenes | Semantic Scholar [semanticscholar.org]
Troubleshooting low yields in the synthesis of cyclopropyl ketones
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of cyclopropyl ketones. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a cyclopropyl ketone from a γ-chloro ketone is resulting in a low yield and significant polymerization. What is the likely cause?
A1: This is often due to suboptimal reaction conditions. The base-catalyzed intramolecular SN2 reaction is highly sensitive to temperature and reaction time. Elevated temperatures can favor elimination and polymerization side reactions. Similarly, extending the reaction time unnecessarily or delaying the work-up and distillation can lead to product decomposition and reduced yields.[1]
Q2: I am using the Corey-Chaykovsky reaction with an α,β-unsaturated ketone and obtaining a significant amount of an epoxide byproduct instead of the desired cyclopropyl ketone. Why is this happening?
A2: The selectivity of the Corey-Chaykovsky reaction with enones is highly dependent on the choice of the sulfur ylide. You are likely using a sulfonium ylide (like dimethylsulfonium methylide, DMSM), which preferentially performs a 1,2-addition to the carbonyl group, resulting in an epoxide.[1] To favor the desired 1,4-conjugate addition that yields the cyclopropyl ketone, you should use a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM).[1]
Q3: In my Simmons-Smith cyclopropanation reaction, I am observing an ethylated byproduct. What is the source of this impurity?
A3: This side reaction can occur when using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). An ethyl group from the diethylzinc reagent can transfer to the substrate, competing with the desired methylene transfer for cyclopropanation.[1] To minimize this, ensure the purity of your reagents and conduct the reaction at low temperatures (0 °C to -40 °C).[1]
Q4: My catalytic reaction for the synthesis of cyclopropyl ketones is stalling or showing low conversion. What are the potential issues with my catalyst?
A4: Catalyst deactivation is a common problem. For instance, in the hydrogenation of 2-methylfuran using a Pd/C catalyst, deactivation can occur through coking (the formation of carbonaceous deposits) or poisoning by impurities like sulfur or nitrogen compounds in the feedstock.[2] In Friedel-Crafts acylations using AlCl₃, it's important to remember that AlCl₃ acts as a reactant, forming a complex with the ketone product, and must be used in stoichiometric amounts.[2] For SmI₂-catalyzed cycloadditions with less reactive alkyl cyclopropyl ketones, catalyst degradation can outpace the reaction.[3]
Troubleshooting Guides
Guide 1: Low Yield in Corey-Chaykovsky Reaction of α,β-Unsaturated Ketones
Issue: Predominant formation of epoxide byproduct and low yield of cyclopropyl ketone.
Troubleshooting Workflow:
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions of heteroaryl chlorides.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction of a heteroaryl chloride is sluggish or failing completely. What are the likely causes?
A1: Low or no conversion in the cross-coupling of heteroaryl chlorides is a common issue, often stemming from catalyst deactivation. The primary culprits include:
-
Catalyst Poisoning: The nitrogen atoms within the heteroaryl ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1] This is a major deactivation pathway.
-
Inefficient Oxidative Addition: The C-Cl bond is strong, and oxidative addition can be the rate-limiting step. This requires highly active catalysts, often with electron-rich and bulky ligands, to facilitate this process.[2][3]
-
Palladium Black Formation: The precipitation of black, elemental palladium indicates catalyst decomposition and is a common sign of a failed reaction.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact catalyst stability and activity.[4]
-
Poor Reagent Quality: Impurities in substrates, or degradation of reagents like boronic acids, can inhibit the catalyst.[4]
Q2: My reaction mixture is turning black. What is this, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[4] Its formation is a clear indicator of catalyst decomposition. Here’s how to prevent it:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[2][3] These ligands create a sterically hindered environment around the palladium center.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[4]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.
Q3: How does the choice of base and solvent affect catalyst stability with heteroaryl chlorides?
A3: The base and solvent play a critical role in catalyst stability and overall reaction success.
-
Base Selection: The base's strength and solubility are important. While a strong base is needed to facilitate key steps in the catalytic cycle (e.g., deprotonation in Buchwald-Hartwig amination), an overly strong base can lead to the degradation of sensitive heteroaryl substrates, which in turn can lead to catalyst deactivation.[5] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[4]
-
Solvent Choice: The solvent affects the solubility of the reagents, catalyst stability, and reaction kinetics.[4] Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[4] Common choices include toluene, dioxane, and THF. For some reactions, the use of trimethyl borate can mitigate base-deactivation pathways.[1]
Q4: Are there particular heteroaryl chlorides that are more prone to causing catalyst deactivation?
A4: Yes, heteroaryl chlorides with Lewis basic nitrogen atoms, such as pyridines, pyrimidines, and imidazoles, are particularly challenging substrates.[1][6] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1] The position of the chlorine atom on the ring also influences reactivity.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium source. Pre-catalysts are often more reliable. - Ensure proper in-situ reduction of Pd(II) to Pd(0) if using a Pd(II) source.[4] |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos for Suzuki; Buchwald biarylphosphine ligands for C-N coupling).[3] |
| Catalyst Poisoning by Heteroaryl Substrate | - Increase the ligand-to-palladium ratio slightly. - Use ligands designed to be resistant to displacement by the heteroaryl substrate. |
| Poor Reagent Quality | - Use fresh, purified substrates and reagents. - For Suzuki reactions, consider using more stable boronate esters instead of boronic acids to avoid protodeboronation.[4] |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[4][7] - Optimize the reaction temperature; sometimes a lower temperature can prevent catalyst decomposition.[4] |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| Ligand Dissociation/Degradation | - Use more robust, sterically demanding ligands.[3] - Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1).[4] |
| High Reaction Temperature | - Lower the reaction temperature and monitor for improvement.[4] |
| Presence of Oxygen | - Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of argon or nitrogen throughout the reaction.[4] |
| Inefficient Pre-catalyst Activation | - If using a Pd(II) source, ensure the reducing agent (often a phosphine ligand or an additive) is effective. The use of well-defined Pd(0) pre-catalysts can mitigate this. |
Quantitative Data Summary
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Heteroaryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | PPh₃ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | [8] |
| 2-Chloropyridine | DtBPF | 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [8] |
| 2-Chloro-m-xylene | Catalyst A* | 1 | K₂CO₃ | Toluene | 100 | 6 | 81 | [8] |
| 2-Chloro-m-xylene | Catalyst B** | 1 | K₂CO₃ | Toluene | 100 | 6 | 94 | [8] |
| 4-Chlorotoluene | P(t-Bu)₃ | 1 | Cs₂CO₃ | Dioxane | 80 | 24 | 98 | [3] |
*Catalyst A is a palladacycle with a less electron-rich phosphine ligand. **Catalyst B is a palladacycle with a more electron-rich phosphine ligand.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling of a Heteroaryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Troubleshooting Steps if Reaction Fails:
-
Ligand Screen: Repeat the reaction with a panel of different bulky, electron-rich phosphine ligands.
-
Base and Solvent Screen: Using the best ligand, screen different bases and anhydrous, degassed solvents.
-
Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 80 °C) to check for catalyst decomposition, or a higher temperature if the reaction is simply sluggish.
-
Protocol 2: Analysis of Deactivated Catalyst (Palladium Black)
-
Sample Collection: Once the reaction has stalled and palladium black has formed, allow the precipitate to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.
-
Washing: Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any residual organic compounds. Dry the solid under vacuum.
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the oxidation state of the palladium. Deactivated palladium black will show a primary signal for Pd(0).[9]
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the palladium particles. Agglomerated nanoparticles are indicative of deactivation.[9][10][11]
-
X-ray Diffraction (XRD): Confirm the crystalline structure of the palladium. Broad peaks can indicate small particle size, while sharp peaks corresponding to metallic palladium confirm the formation of bulk metal.[9]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): After digesting a known mass of the deactivated catalyst in aqua regia, determine the palladium content to quantify the extent of precipitation.
-
Visualizations
Caption: Common catalyst deactivation pathways.
Caption: A systematic workflow for troubleshooting.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions during cyclopropylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of cyclopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis using the zinc-copper couple method is not starting. What are the possible causes and solutions?
A1: An induction period is common in this reaction.[1] However, a prolonged delay may indicate a few issues. Here's a systematic approach to troubleshoot:
-
Purity of Dimethylformamide (DMF): The use of carefully purified DMF can minimize the induction period.[1] Impurities, especially water, can deactivate the zinc-copper couple. Ensure your DMF is anhydrous.
-
Activation of Zinc: The zinc-copper couple must be freshly prepared and properly activated. Inadequate activation will lead to a sluggish or non-existent reaction.
-
Local Hotspots: Gentle warming of a small spot on the reaction flask with a heat gun can sometimes initiate the reaction. However, this should be done with extreme caution and constant monitoring of the internal thermometer.
-
Addition of Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the zinc surface and initiate the reaction.
Q2: The reaction has started, and the temperature is rising very rapidly. What is the immediate course of action?
A2: A rapid temperature increase after the induction period is characteristic of this reaction.[1] Immediate and decisive action is crucial to prevent a runaway reaction.
-
Stop Reagent Addition: Immediately cease the addition of the 1,3-dibromo-1-phenylpropane.[1]
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water) is making good contact with the reaction flask and has sufficient capacity. If necessary, add more ice or use a colder bath (e.g., ice-salt).
-
Monitor Temperature Closely: Keep a close watch on the internal thermometer.[1]
-
Resume Addition Cautiously: Only once the temperature has peaked and started to decrease should you consider resuming the addition of the dibromide, and at a much slower rate.[1]
Q3: How can I prevent a runaway reaction from the outset?
A3: Proactive measures are key to maintaining control over this exothermic reaction.
-
Controlled Reagent Addition: Add the 1,3-dibromo-1-phenylpropane dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Use a sufficiently large and cold cooling bath. Ensure good heat transfer by maintaining good contact between the bath and the flask.
-
Vigorous Stirring: Efficient stirring ensures even heat distribution and prevents the formation of local hot spots.
-
Scale Considerations: Be extra cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Q4: What are the potential side reactions if the temperature is not controlled?
A4: Poor temperature control can lead to several side reactions, reducing the yield and purity of this compound. These may include:
-
Wurtz-type coupling: Phenyl halides can couple to form biphenyls.
-
Elimination reactions: Formation of styrenic byproducts.
-
Solvent decomposition: At higher temperatures, DMF can decompose.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during this compound synthesis.
| Problem | Possible Cause | Recommended Action |
| No reaction initiation | Impure DMF | Use anhydrous DMF.[1] |
| Inactive zinc-copper couple | Prepare a fresh batch of the couple. | |
| Low reaction temperature | Gently warm a small spot on the flask. | |
| Vigorous, uncontrollable exotherm | Reagent addition is too fast | Immediately stop addition and enhance cooling.[1] |
| Inadequate cooling | Use a larger or colder cooling bath. | |
| Poor stirring | Increase the stirring rate. | |
| Low yield of this compound | Side reactions due to high temperature | Maintain strict temperature control. |
| Incomplete reaction | Allow for a sufficient reaction time after the addition is complete. | |
| Loss during workup | Ensure proper extraction and distillation procedures. |
Experimental Protocols
Synthesis of this compound via Zinc-Copper Couple
This method is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
1,3-dibromo-1-phenylpropane
-
Zinc dust
-
Copper(I) cyanide
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid, 5%
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add zinc dust. Prepare the zinc-copper couple by adding a solution of copper(I) cyanide in DMF.
-
Reaction Setup: Cool the flask in an ice-water bath.
-
Reagent Addition: Add a solution of 1,3-dibromo-1-phenylpropane in DMF dropwise from the dropping funnel.
-
Temperature Control: Maintain the internal reaction temperature between 7-9°C.[1] Be vigilant for the onset of the exothermic reaction, which is often preceded by an induction period.[1] If a rapid temperature rise is observed, immediately stop the addition and resume only after the temperature has stabilized.[1]
-
Reaction Completion and Workup: After the addition is complete, continue stirring for 30 minutes. Quench the reaction by pouring it into 5% hydrochloric acid. Extract the product with a suitable solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for managing exotherms in this compound synthesis.
Troubleshooting Logic for Exothermic Reaction
Caption: Decision-making flowchart for troubleshooting exothermic events.
References
Technical Support Center: Strategies to Minimize Impurities in Large-Scale Cyclopropylbenzene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the large-scale production of cyclopropylbenzene. This valuable intermediate in pharmaceutical and agrochemical synthesis requires high purity, making robust and well-controlled manufacturing processes essential.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for large-scale this compound synthesis?
A1: The two most prevalent methods for large-scale production are the Simmons-Smith reaction and catalytic cyclopropanation. The Simmons-Smith reaction and its modifications (e.g., Furukawa, Charette) utilize a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[1] Catalytic methods often involve the reaction of styrene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper, rhodium, iron).[2]
Q2: What are the primary impurities to expect in large-scale this compound production?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted Styrene: Incomplete conversion is a common source of this impurity.
-
Phenylallene: A common rearrangement byproduct in some cyclopropanation reactions.
-
Dimerization Products: In catalytic reactions using diazo compounds, byproducts like diethyl maleate and diethyl fumarate can form.[3]
-
Solvent and Reagent Residues: Residual solvents (e.g., ether, dimethylformamide) and unreacted reagents can be present.
-
Zinc Salts: In Simmons-Smith type reactions, inorganic zinc salts are significant byproducts that require removal.
Q3: How can I effectively remove residual zinc salts after a Simmons-Smith reaction?
A3: A common work-up procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. This dissolves the zinc salts, allowing for their removal through aqueous extraction.[3]
Q4: What analytical methods are most suitable for purity analysis of this compound?
A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the purity of this compound and identifying volatile impurities.[4][5] GC-MS provides structural information about the impurities, aiding in their identification.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Zinc-Copper Couple (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasonication to enhance activation.[7] |
| Poor Quality of Dihalomethane Reagent | Use freshly distilled or high-purity diiodomethane or dibromomethane. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature in small increments while monitoring the reaction progress. |
| Insufficient Reagent | Use a slight excess (1.2-1.5 equivalents) of the cyclopropanating agent.[3] |
| Catalyst Inactivity (Catalytic Methods) | Ensure the catalyst is not deactivated. For heterogeneous catalysts, check for fouling. For homogeneous catalysts, ensure proper ligand-metal complex formation. |
Problem 2: High Levels of Phenylallene Impurity
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can favor rearrangement side reactions. Optimize the temperature to balance reaction rate and selectivity. |
| Choice of Catalyst or Reagent | Certain catalysts or reagent systems may be more prone to forming rearrangement byproducts. Screen different catalysts or consider a different synthetic route if phenylallene formation is persistent. |
| Substrate-Related Issues | The electronic and steric properties of the styrene derivative can influence the propensity for rearrangement. |
Problem 3: Incomplete Removal of Zinc Salts
| Potential Cause | Troubleshooting Step |
| Insufficient Quenching | Ensure an adequate amount of quenching solution (e.g., saturated ammonium chloride) is used to fully react with the zinc species. |
| Inefficient Extraction | Perform multiple extractions with a suitable organic solvent to ensure complete removal of the aqueous-soluble zinc salts. |
| Emulsion Formation | If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Quantitative Data on Synthesis Strategies
The choice of synthesis route on a large scale often involves a trade-off between yield, purity, cost, and safety. Below is a comparative summary of the two primary methods.
| Parameter | Simmons-Smith Reaction (with Zn/Cu) | Catalytic Cyclopropanation (with Diazo Compound) |
| Typical Yield | 75-85%[4] | 80-99% (can be catalyst and substrate dependent)[8] |
| Reported Purity | >98.5% after distillation[4] | Can be high, but dependent on catalyst selectivity. |
| Key Impurities | Unreacted starting materials, residual zinc salts. | Diastereomers, enantioisomers (if applicable), carbene dimers (e.g., diethyl maleate/fumarate).[3] |
| Safety Concerns | Handling of dihalomethanes. | Handling of potentially explosive and toxic diazo compounds.[2] |
| Cost of Reagents | Zinc and diiodomethane can be costly. | Cost of transition metal catalysts and diazo precursors can be high. |
Experimental Protocols
Protocol 1: Large-Scale this compound Synthesis via Modified Simmons-Smith Reaction
This protocol is adapted from a reliable laboratory-scale procedure and scaled for larger production.
Materials:
-
1-Bromo-3-phenylpropane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
-
Zinc powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for zinc activation)
-
Copper (II) acetate (for zinc activation)
Procedure:
Step A: Preparation of 1,3-Dibromo-1-phenylpropane
-
In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 1-bromo-3-phenylpropane (1.0 mole), N-bromosuccinimide (1.05 moles), benzoyl peroxide (catalytic amount), and carbon tetrachloride.
-
Heat the mixture to reflux. The reaction is exothermic and may require cooling to maintain control.
-
After the initial exotherm subsides, continue heating and stirring until the reaction is complete (monitor by GC).
-
Cool the mixture and filter to remove succinimide.
-
Remove the carbon tetrachloride by distillation under reduced pressure. The resulting crude 1,3-dibromo-1-phenylpropane is used in the next step without further purification.[4]
Step B: Cyclization to this compound
-
Prepare an activated zinc-copper couple by treating zinc powder with a dilute HCl solution, followed by washing with water and then treating with a copper (II) acetate solution.
-
In a separate reactor, charge the activated zinc-copper couple and cooled dimethylformamide.
-
Slowly add the crude 1,3-dibromo-1-phenylpropane from Step A to the stirred zinc-DMF slurry, maintaining the temperature at 7-9 °C.[4] The reaction is highly exothermic.
-
After the addition is complete, stir for an additional 30 minutes.
-
Quench the reaction by pouring the mixture into a large volume of water.
-
Steam distill the mixture to isolate the crude this compound.
-
Separate the organic layer from the distillate and extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic layers, wash with water, and dry over anhydrous potassium carbonate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation to yield the final product with a purity of >98.5%.[4]
Mandatory Visualizations
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Cyclopropyl Ring
Welcome to the technical support center for the functionalization of the cyclopropyl ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments. The cyclopropyl motif is a valuable structural element in medicinal chemistry, offering improvements in metabolic stability, binding affinity, and molecular rigidity.[1][2] However, its inherent ring strain presents unique synthetic challenges.[3][4] This guide provides practical solutions to optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of cyclopropyl rings.
Issue 1: Low or No Product Yield
Q1: I am observing low or no yield in my cyclopropanation reaction. What are the potential causes and how can I improve it?
A1: Low yields in cyclopropanation reactions can stem from several factors related to reagents, catalysts, or reaction conditions. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Steps:
-
Reagent and Substrate Quality:
-
Purity of Starting Materials: Ensure the alkene and the cyclopropanating agent (e.g., diazomethane, diiodomethane) are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive towards common cyclopropanating agents. For electron-deficient alkenes, consider using alternative methods like the Michael-initiated ring-closure (MIRC) reaction.[5]
-
-
Catalyst Activity:
-
Catalyst Choice: The choice of catalyst is critical. For Simmons-Smith reactions, the activation of the zinc-copper couple is crucial. For transition-metal-catalyzed reactions, ensure the correct ligand and oxidation state of the metal.[6][7]
-
Catalyst Loading: Insufficient catalyst loading can result in low conversion. A systematic increase in catalyst loading (e.g., from 1 mol% to 5-10 mol%) may improve the yield, but be mindful of potential side reactions at higher loadings.[6]
-
-
Reaction Conditions:
-
Anhydrous Conditions: Many cyclopropanation reactions are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]
-
Temperature: Temperature can significantly impact the reaction. Some reactions require low temperatures to prevent decomposition of the catalyst or reagents, while others may need heating to proceed at a reasonable rate.[6][8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome. A screen of different solvents may be necessary to find the optimal conditions.[6]
-
Q2: My ring-opening functionalization of a cyclopropyl group is resulting in a low yield. What should I investigate?
A2: Low yields in cyclopropyl ring-opening reactions are often attributed to the stability of the cyclopropane ring, catalyst inefficiency, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Substrate Activation:
-
Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating group (donor) and an electron-withdrawing group (acceptor) are more activated towards ring-opening due to polarization of the C-C bonds.[6] If you are not using a donor-acceptor cyclopropane, more forcing conditions may be required.
-
Steric Hindrance: Bulky substituents on the cyclopropane ring or the nucleophile can sterically hinder the reaction.[6]
-
-
Catalyst and Reagents:
-
Reaction Conditions:
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regio- or Stereoselectivity
Q3: I am obtaining a mixture of regioisomers in the ring-opening of my unsymmetrically substituted cyclopropane. How can I improve the regioselectivity?
A3: Regioselectivity in the ring-opening of unsymmetrical cyclopropanes is governed by a complex interplay of electronic and steric factors, as well as the catalytic system employed.[6]
Strategies to Improve Regioselectivity:
-
Electronic Effects: In donor-acceptor cyclopropanes, the cleavage typically occurs at the C-C bond opposite to the electron-withdrawing group. Modifying the electronic nature of the substituents can direct the regioselectivity.
-
Steric Effects: The nucleophile will preferentially attack the less sterically hindered carbon atom of the cyclopropane ring. Increasing the steric bulk of the nucleophile or substituents on the ring can enhance selectivity.
-
Catalyst and Ligand Choice: This is often the most critical factor to tune. Different Lewis acids or transition metal catalysts with various ligands can favor the formation of one regioisomer over another.[6][10][11] For example, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the outcome.[12]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.[6]
Q4: My cyclopropanation reaction is producing a mixture of diastereomers. How can I control the stereoselectivity?
A4: Achieving high stereoselectivity in cyclopropanation is a common challenge. The stereochemical outcome is highly dependent on the substrate and the reaction method.
Strategies to Control Diastereoselectivity:
-
Directed Cyclopropanation: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can coordinate to the reagent (e.g., in the Simmons-Smith reaction) and direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.[13][14]
-
Chiral Catalysts: The use of chiral catalysts, such as those based on rhodium, copper, or cobalt, can induce high levels of enantioselectivity and diastereoselectivity in reactions with prochiral alkenes.[7][15]
-
Substrate Control: The inherent stereochemistry of the alkene is often transferred to the cyclopropane product. cis-Alkenes typically yield cis-cyclopropanes, and trans-alkenes yield trans-cyclopropanes in a stereospecific manner.[16]
-
Bulky Reagents: Employing sterically demanding cyclopropanating agents can favor approach from the less hindered face of the alkene.
Decision Tree for Improving Stereoselectivity
Caption: Decision-making process for enhancing stereoselectivity.
Issue 3: Undesired Side Reactions
Q5: I am observing ring-opening as a side reaction during my attempts to functionalize the C-H bonds of the cyclopropyl ring. How can I prevent this?
A5: The high ring strain of cyclopropanes makes them susceptible to ring-opening, especially under harsh reaction conditions.[17][18]
Strategies to Minimize Ring-Opening:
-
Mild Reaction Conditions:
-
Lower Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed.[6]
-
Avoid Strong Acids/Bases: Strong acids and bases can promote ring cleavage. Use milder reagents whenever possible.
-
Photocatalysis: Consider using photocatalytic methods which often proceed under milder conditions.[19]
-
-
Catalyst Selection: Choose a catalyst that is selective for C-H functionalization over C-C bond cleavage. For example, rhodium(II) carboxylates are known to catalyze C-H insertion reactions while minimizing ring-opening.[15]
-
Substrate Design: The electronic properties of the substituents on the cyclopropyl ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring towards certain types of ring-opening reactions.
Q6: My reaction is producing isomeric byproducts, such as alkenes. What is causing this and how can I avoid it?
A6: Isomerization of cyclopropanes to alkenes can occur, particularly under acidic conditions or at elevated temperatures.[6]
Strategies to Prevent Isomerization:
-
Control of pH: Maintain a neutral or slightly basic reaction medium if the desired reaction allows.
-
Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Catalyst Choice: Some catalysts, particularly certain transition metals, can promote isomerization. A screen of different catalysts may be necessary to identify one that is less prone to causing this side reaction.
Quantitative Data Summary
The following tables summarize quantitative data from representative cyclopropyl functionalization reactions to aid in the selection of optimal conditions.
Table 1: Diastereoselective Cyclopropanation of Cyclic Alkenes
| Entry | Substrate | Reagent/Catalyst | dr (syn:anti) | Yield (%) |
| 1 | Cyclohexenol | Et₂Zn, CH₂I₂ | >95:5 | 85 |
| 2 | Cyclopentenol | Sm/Hg, CH₂I₂ | >98:2 | 90 |
| 3 | Glucal derivative | Et₂Zn, CH₂I₂ | 90:10 | 78 |
| Data synthesized from representative examples in the literature.[13] |
Table 2: Enantioselective Cycloaddition of Cyclopropyl Ketones with Alkynes
| Entry | Alkyne | Ligand | ee (%) | Yield (%) |
| 1 | 4-Octyne | PO7 | 97 | 81 |
| 2 | 1-Phenyl-1-propyne | PO7 | 92 | 81 |
| 3 | Methyl(phenyl)acetylene | PO7 | 85 | 99 |
| Data adapted from a study on Ni-Al bimetal-catalyzed cycloadditions.[20] |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol describes a diastereoselective cyclopropanation of an allylic alcohol using diiodomethane and a zinc-copper couple.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Anhydrous diethyl ether
-
Diiodomethane (2.0 equiv)
-
Zinc-copper couple (2.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the zinc-copper couple.
-
Add anhydrous diethyl ether to the flask.
-
Add diiodomethane dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux should be observed.
-
After the initial exotherm subsides, add a solution of the allylic alcohol in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Bromocyclopropane
This protocol details the cross-coupling of a bromocyclopropane with an arylboronic acid.
Materials:
-
Bromocyclopropane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a Schlenk tube, add the bromocyclopropane, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with nitrogen (3x).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by GC-MS or TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. organic chemistry - Cyclopropane instability to addition reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclopropane synthesis [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones - American Chemical Society - Figshare [acs.figshare.com]
- 12. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 18. organic chemistry - Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of cyclopropylbenzene is critical in various research and development settings, particularly in the synthesis of pharmaceutical intermediates and novel chemical entities. Its unique structural features, combining an aromatic ring with a strained cyclopropyl group, necessitate a multi-faceted analytical approach to confirm its identity, purity, and quantity. This guide provides a comprehensive comparison of the principal analytical techniques employed for the characterization of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Comparison of Key Analytical Techniques
A suite of orthogonal analytical methods is essential for the unambiguous characterization of this compound. The most commonly employed techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides distinct and complementary information regarding the analyte's structure and purity.
| Technique | Principle of Operation | Primary Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative purity (area %), retention time, detection of volatile impurities. | High resolution for volatile compounds, fast analysis times, robust and reliable. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), retention time, detection of non-volatile impurities. | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | Can have lower resolution for very volatile compounds compared to GC, may require longer analysis times. |
| ¹H and ¹³C NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Unambiguous structural elucidation, confirmation of molecular framework, identification of impurities with different chemical environments. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, can be expensive. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast and simple, provides a molecular fingerprint. | Limited information on the overall molecular structure, not ideal for quantification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight determination, fragmentation patterns for structural information. | High sensitivity, can be coupled with chromatographic techniques (GC-MS, LC-MS) for enhanced specificity. | Fragmentation can be complex, may not distinguish between isomers without chromatography. |
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of this compound using various analytical techniques.
Table 1: Chromatographic Data
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | C18 reversed-phase |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water gradient |
| Typical Retention Time | 5 - 10 minutes (depending on temperature program) | 8 - 15 minutes (depending on gradient) |
| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) at 254 nm |
Table 2: Spectroscopic Data
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) - Aromatic protons | 7.0 - 7.3 ppm (multiplet) |
| Chemical Shift (δ) - Methine proton (cyclopropyl) | 1.8 - 2.0 ppm (multiplet) | |
| Chemical Shift (δ) - Methylene protons (cyclopropyl) | 0.6 - 1.0 ppm (multiplet) | |
| ¹³C NMR | Chemical Shift (δ) - Aromatic carbons | 125 - 145 ppm |
| Chemical Shift (δ) - Methine carbon (cyclopropyl) | ~16 ppm | |
| Chemical Shift (δ) - Methylene carbons (cyclopropyl) | ~10 ppm | |
| Infrared (IR) | Aromatic C-H stretch | ~3000 - 3100 cm⁻¹ |
| Aliphatic C-H stretch (cyclopropyl) | ~2900 - 3000 cm⁻¹ | |
| C=C aromatic ring stretch | ~1600 and 1480 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺• | m/z 118 |
| Base Peak | m/z 117 | |
| Major Fragments | m/z 91, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC) Protocol
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas : Helium with a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Detector Temperature : 280°C.
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Injection : Inject 1 µL with a split ratio of 50:1.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Injection : Inject 10 µL.
¹H and ¹³C NMR Spectroscopy Protocol
-
Instrumentation : NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Acquire standard one-dimensional ¹H and ¹³C spectra. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.
-
Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Infrared (IR) Spectroscopy Protocol
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A GC system as described above, coupled to a mass spectrometer.
-
GC Conditions : Use the same GC conditions as outlined in the GC protocol.
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Ion Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.
-
-
Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound and identify any co-eluting impurities.
Mandatory Visualizations
To facilitate the understanding of the analytical workflow and method selection process, the following diagrams are provided.
Caption: A typical workflow for the comprehensive analytical characterization of a this compound sample.
Caption: A decision tree to guide the selection of the appropriate analytical method for this compound characterization.
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of cyclopropylbenzene derivatives with relevant alternatives, supported by experimental data. The unique spectral features imparted by the cyclopropyl group are highlighted, offering valuable insights for the structural elucidation and analysis of this important class of compounds in medicinal chemistry and materials science.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules. Its rigid, three-membered ring structure introduces unique conformational constraints and electronic properties that can significantly influence a molecule's pharmacological profile. Understanding the NMR spectral signatures of cyclopropyl-containing compounds is therefore crucial for their unambiguous identification and characterization. This guide focuses on this compound and its derivatives, providing a comparative analysis with styrene and cumene to underscore the diagnostic NMR features of the cyclopropyl ring.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, styrene, and cumene in CDCl₃. These data serve as a baseline for understanding the influence of the substituent attached to the benzene ring.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aromatic Protons | Benzylic/Vinylic Protons | Other Aliphatic Protons |
| This compound | 7.21-7.03 (m, 5H) | 1.84 (m, 1H, CH) | 0.91 (m, 2H, CH₂) |
| 0.66 (m, 2H, CH₂) | |||
| Styrene [1] | 7.40-7.20 (m, 5H) | 6.71 (dd, 1H, J=17.6, 10.9 Hz) | 5.75 (d, 1H, J=17.6 Hz) |
| 5.25 (d, 1H, J=10.9 Hz) | |||
| Cumene | 7.32-7.15 (m, 5H) | 2.90 (sept, 1H, J=7.0 Hz, CH) | 1.25 (d, 6H, J=7.0 Hz, CH₃) |
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aromatic Carbons | Benzylic/Vinylic Carbons | Other Aliphatic Carbons |
| This compound | 145.0 (C_ipso), 128.3 (C_ortho), 128.2 (C_meta), 125.7 (C_para) | 15.9 (CH) | 10.3 (CH₂) |
| Styrene [1] | 137.8 (C_ipso), 128.5 (C_meta), 127.8 (C_para), 126.2 (C_ortho) | 136.9 (=CH) | 113.7 (=CH₂) |
| Cumene [2] | 149.0 (C_ipso), 128.5 (C_meta), 126.7 (C_ortho), 125.9 (C_para) | 34.2 (CH) | 24.1 (CH₃) |
Influence of Substituents on this compound NMR Spectra
The electronic nature of substituents on the aromatic ring of this compound derivatives significantly influences the chemical shifts of the cyclopropyl protons and carbons. Electron-donating groups (EDGs) tend to shift the signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) cause a downfield shift (to higher ppm values).
Table 3: ¹H NMR Chemical Shifts (ppm) of the Cyclopropyl Group in p-Substituted Cyclopropylbenzenes in CDCl₃
| Substituent (p-X) | Methine (CH) | Methylene (CH₂) |
| -OCH₃ | 1.80 | 0.88, 0.60 |
| -CH₃ | 1.82 | 0.89, 0.62 |
| -H | 1.84 | 0.91, 0.66 |
| -Cl | 1.83 | 0.92, 0.67 |
| -NO₂ | 1.95 | 1.05, 0.78 |
Table 4: ¹³C NMR Chemical Shifts (ppm) of the Cyclopropyl Group in p-Substituted Cyclopropylbenzenes in CDCl₃
| Substituent (p-X) | Methine (CH) | Methylene (CH₂) |
| -OCH₃ | 15.0 | 9.8 |
| -CH₃ | 15.5 | 10.0 |
| -H | 15.9 | 10.3 |
| -Cl | 15.7 | 10.5 |
| -NO₂ | 16.5 | 11.2 |
Key Differentiating Spectral Feature: Magnetic Anisotropy of the Cyclopropyl Group
A key feature that distinguishes the ¹H NMR spectrum of this compound derivatives is the pronounced upfield shift of the cyclopropyl proton signals. This is due to the magnetic anisotropy of the cyclopropane ring. The circulation of electrons in the C-C bonds of the three-membered ring generates a local magnetic field that opposes the applied external magnetic field in the region above and below the plane of the ring (shielding cone). Protons situated in this region experience a weaker effective magnetic field and thus resonate at a lower frequency (upfield shift). Conversely, regions in the plane of the ring are deshielded.
Caption: Magnetic anisotropy cones of a cyclopropane ring.
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Spectrometer Parameters
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Workflow for Comparative NMR Spectral Analysis
A systematic workflow is essential for the objective comparison of NMR spectra. The following diagram illustrates the key steps involved.
Caption: Workflow for comparative NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound derivatives exhibit distinct features that are highly valuable for their structural characterization. The upfield chemical shifts of the cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy, serve as a diagnostic marker. By comparing the spectral data of cyclopropylbenzenes with those of analogous compounds like styrenes and cumenes, researchers can confidently identify the presence and electronic environment of the cyclopropyl moiety. This guide provides a foundational dataset and standardized protocols to aid in the efficient and accurate NMR analysis of this important class of molecules.
References
The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery
A comparative guide for researchers, scientists, and drug development professionals on the validation of cyclopropylbenzene as a bioisostere for alkenes, enhancing physicochemical and pharmacokinetic properties of drug candidates.
In the landscape of modern medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes to a drug's biological activity, metabolic stability, or pharmacokinetic profile. While the phenyl ring is a common target for bioisosteric replacement to escape "flatland" and improve drug-like properties, the simple alkene functional group also presents opportunities for optimization.[1][2] This guide provides a comparative analysis of this compound as a bioisostere for alkenes, offering a pathway to enhanced drug developability.
The cyclopropyl group, a three-membered carbocycle, has gained significant traction as a versatile bioisostere in drug design.[1][3] Its rigid, three-dimensional structure offers a distinct conformational profile compared to the planar alkene. This rigidity can lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[3] Furthermore, the cyclopropyl group is often associated with improved metabolic stability, a critical parameter in drug development.[1][4]
This guide will delve into the experimental validation of replacing an alkene with a this compound moiety. We will explore the comparative physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties through a hypothetical case study, supported by detailed experimental protocols.
Logical Relationship of Bioisosteric Replacement
The fundamental principle of this bioisosteric replacement is the substitution of a carbon-carbon double bond (alkene) with a cyclopropyl ring to improve the drug-like properties of a lead compound. This strategic modification aims to enhance metabolic stability and solubility while maintaining or improving biological activity.
Caption: Bioisosteric replacement of an alkene with a this compound.
Comparative Data Presentation
To objectively assess the impact of replacing an alkene with a this compound, a head-to-head comparison of key physicochemical and ADME properties is essential. The following tables summarize the expected experimental outcomes for a hypothetical lead compound and its this compound analogue.
Table 1: Physicochemical Properties
| Property | Alkene Analogue (Lead) | This compound Analogue (Optimized) | Expected Outcome |
| Molecular Weight ( g/mol ) | X | X + 14.03 | Slight increase |
| cLogP | Y | Y + ~0.5 | Slight increase in lipophilicity |
| Aqueous Solubility (µM) | Low | Moderate to High | Improvement |
| Chemical Stability (t½ in buffer) | Stable | Stable | Maintained |
Table 2: ADME Properties
| Property | Alkene Analogue (Lead) | This compound Analogue (Optimized) | Expected Outcome |
| Metabolic Stability (t½ in HLM, min) | Low | High | Significant Improvement |
| Intrinsic Clearance (CLint, µL/min/mg) | High | Low | Significant Reduction |
| Permeability (Papp, 10⁻⁶ cm/s) | Moderate | Moderate to High | Maintained or slight improvement |
| Plasma Protein Binding (%) | Z | Similar to Z | No significant change expected |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of the test compounds in human liver microsomes (HLM).
Methodology:
-
Preparation of Reagents:
-
Test compounds (Alkene and this compound analogues) are dissolved in DMSO to a stock concentration of 10 mM.
-
Human liver microsomes are thawed on ice.
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase) is prepared.
-
Phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
A reaction mixture is prepared containing phosphate buffer, and human liver microsomes (final protein concentration 0.5 mg/mL).
-
The reaction mixture is pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Immediately after, the test compound is added to a final concentration of 1 µM.
-
The incubation is carried out at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.
-
Caption: Workflow for the microsomal stability assay.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the test compounds in a buffered aqueous solution.
Methodology:
-
Preparation of Solutions:
-
Test compounds are prepared as 10 mM stock solutions in DMSO.
-
Phosphate buffered saline (PBS, pH 7.4) is prepared.
-
-
Assay Procedure:
-
A small volume (e.g., 2 µL) of the 10 mM DMSO stock solution is added to a microplate well.
-
PBS is added to each well to achieve a final compound concentration of 100 µM (with 2% DMSO).
-
The plate is sealed and shaken at room temperature for 2 hours to allow for equilibration.
-
-
Detection of Precipitation:
-
The turbidity of the solution in each well is measured using a nephelometer.
-
Alternatively, the plate is centrifuged, and the concentration of the compound in the supernatant is determined by UV/Vis spectroscopy or LC-MS/MS against a standard curve.
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration of the compound that remains in solution under these conditions.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the test compounds across an artificial lipid membrane.[5][6]
Methodology:
-
Preparation of Plates:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer (PBS, pH 7.4).
-
-
Assay Procedure:
-
The test compounds are dissolved in buffer at a specific concentration (e.g., 100 µM).
-
The donor plate is placed on top of the acceptor plate, forming a "sandwich".
-
The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area * Time)) * -ln(1 - [Drug]_acceptor / [Drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Conclusion
The replacement of an alkene with a this compound moiety represents a valuable strategy in drug discovery for overcoming liabilities associated with metabolic instability and poor solubility. The inherent properties of the cyclopropyl ring, including its rigidity and resistance to oxidative metabolism, can lead to a significantly improved pharmacokinetic profile.[1] The experimental protocols outlined in this guide provide a robust framework for validating this bioisosteric replacement. By systematically evaluating the physicochemical and ADME properties of alkene-containing lead compounds and their this compound analogues, researchers can make data-driven decisions to advance more promising drug candidates through the development pipeline.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Comparative study of different catalysts for cyclopropylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopropylbenzene, a key structural motif in various biologically active molecules and pharmaceutical intermediates, is a focal point of extensive research. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound and its derivatives, with a focus on performance metrics supported by experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes quantitative data for various catalytic approaches to the synthesis of this compound precursors, primarily through the cyclopropanation of styrene. Direct comparison should be approached with the understanding that reaction conditions and substrates may vary across different studies.
| Catalyst System | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rhodium Catalysts | ||||||||
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | CH₂Cl₂ | 25 | 5 | High | 1.5:1 | [1] |
| Rh₂(esp)₂ | Styrene | Difluoromethyl diazomethane | CHCl₃ | 25 | - | 67 | - | [2] |
| Chiral Dirhodium(II) | Styrene | Ethyl diazoacetate | - | - | - | High | - | [3] |
| Copper Catalysts | ||||||||
| CuBr₂ | 4-Vinylbiphenyl | 1,3-Dimethylbarbituric acid, DTBP | DMF | 80 | - | 77 | - | [4] |
| Chiral bis(oxazoline)-copper | Styrene | Ethyl diazoacetate | Ionic Liquids | - | - | - | - | [5] |
| Iron Catalysts | ||||||||
| (+)-D₄-(por)FeCl | Arylalkenes | α-Diazoacetonitrile | - | - | - | up to 99 | up to 93:7 | [1] |
| [Fe(P3)Cl] | Styrene | Ethyl diazoacetate | - | - | - | 96 | 98:2 | [6] |
| Ruthenium Catalysts | ||||||||
| Ruthenium porphyrin | Styrene | Ethyl diazoacetate | - | - | - | Good | Good | [7] |
| Biocatalysts | ||||||||
| Engineered Myoglobin | Styrene | Ethyl diazoacetate | Buffer/MeOH | - | - | 69-92 | Excellent | [8] |
| YfeX | Styrene | Ethyl diazoacetate | Buffer | - | - | - | - | [9] |
| Zinc-based (Simmons-Smith) | ||||||||
| Zn-Cu couple | Cyclohexene | Diiodomethane | - | - | - | High | - | [10] |
| Et₂Zn | Alkenes | CH₂I₂ | 1,2-Dichloroethane | - | - | High | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized protocols for key cyclopropanation reactions cited in this guide.
Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of styrene using ethyl diazoacetate.
Materials:
-
Styrene (1.0 mmol)
-
Ethyl diazoacetate (1.1 mmol)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add styrene and dichloromethane.
-
Add the rhodium(II) acetate dimer catalyst to the solution.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 2-phenylcyclopropanecarboxylate.
Copper-Mediated Radical Cyclopropanation (Continuous-Flow)
This protocol describes a copper-mediated, continuous-flow cyclopropanation.[4]
Materials:
-
4-Vinylbiphenyl (1.0 equiv)
-
1,3-Dimethylbarbituric acid (2.0 equiv)
-
Copper(II) bromide (CuBr₂) (0.5 equiv)
-
Di-tert-butyl peroxide (DTBP) (4.0 equiv)
-
Dimethylformamide (DMF) (0.05 M)
Procedure:
-
Prepare a stock solution of all reactants and the catalyst in DMF.
-
Set up a continuous-flow microreactor system heated to the desired temperature (e.g., 80 °C).
-
Pump the reaction mixture through the heated microreactor at a defined flow rate.
-
Collect the output from the reactor.
-
Quench the reaction and extract the product.
-
Purify the product using appropriate chromatographic techniques.
Simmons-Smith Cyclopropanation
A general procedure for the cyclopropanation of an alkene using a zinc-copper couple.[10]
Materials:
-
Alkene (e.g., cyclohexene) (1.0 equiv)
-
Diiodomethane (1.5 equiv)
-
Zinc-copper couple (2.0 equiv)
-
Anhydrous diethyl ether
Procedure:
-
Activate zinc dust by treating it with HCl, followed by washing with water, ethanol, acetone, and ether, then drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a copper sulfate solution.
-
To a suspension of the zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, add diiodomethane.
-
Heat the mixture to reflux to initiate the formation of the organozinc reagent (iodomethylzinc iodide).
-
Cool the mixture and add the alkene.
-
Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the catalytic synthesis of this compound derivatives.
Caption: General workflow for transition metal-catalyzed cyclopropanation.
Caption: General workflow for Simmons-Smith cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Cyclopropylbenzene: A Comparative Analysis of its In Vitro Cytochrome P450 Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclopropylbenzene's Cytochrome P450 Inhibitory Potential Against Standard Inhibitors, Supported by Experimental Data.
This compound, a simple aromatic hydrocarbon, is a compound of interest in medicinal chemistry and drug metabolism studies due to its structural motifs being present in various pharmaceutical agents. Understanding its potential to inhibit cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions and ensuring the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of the in vitro inhibitory effects of this compound on major human CYP isoforms against well-established, potent inhibitors.
Quantitative Comparison of Inhibitory Potency (IC50 Values)
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for this compound and compares it with standard inhibitors for major drug-metabolizing CYP enzymes.
| Cytochrome P450 Isoform | This compound IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| CYP1A2 | Weak Inhibition | Furafylline | 0.31 - 5.1[1][2] |
| CYP2A6 | Weak Inhibition | Tranylcypromine | 0.42[3][4] |
| CYP2B6 | No significant inhibition reported | Ticlopidine | >10 (mechanism-based)[5] |
| CYP2C8 | No significant inhibition reported | Gemfibrozil glucuronide | - (mechanism-based)[5] |
| CYP2C9 | No Inhibition[3][6] | Sulfaphenazole | 0.17 - 1.5[7][8][9] |
| Fluconazole | 8.0 - 30.3[9][10][11][12] | ||
| CYP2C19 | Weak Inhibition | Ticlopidine | 1.2 - 4.5 (Ki)[13] |
| CYP2D6 | No Inhibition[3][6] | Quinidine | 0.02 - 0.08[14][15][16] |
| CYP2E1 | Weak Inhibition | Tranylcypromine | 3.0[3][4] |
| CYP3A4 | No Inhibition[3][6] | Ketoconazole | 0.04 - 1.69[17][18][19][20][21] |
Note: "Weak Inhibition" for this compound indicates that while some inhibitory activity was observed, it was significantly less potent than its amino-analog, tranylcypromine, and specific IC50 values were not precisely determined in the primary literature but are understood to be high[3][6]. For some standard inhibitors, the primary mechanism is time-dependent or mechanism-based inhibition, for which IC50 values can vary depending on pre-incubation conditions.
Experimental Protocols
The determination of in vitro cytochrome P450 inhibition is a standardized process in drug discovery and development. Below is a detailed methodology representative of the key experiments cited in this guide.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Test System:
-
Human Liver Microsomes (HLMs) or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). HLMs are often preferred as they contain a more complete complement of drug-metabolizing enzymes.
2. Reagents:
-
Pooled human liver microsomes (e.g., from at least 10 donors).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction.
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Test inhibitor (this compound or standard inhibitors) dissolved in a suitable solvent (e.g., DMSO, methanol, or acetonitrile), with the final solvent concentration in the incubation typically kept below 1% to avoid solvent-induced enzyme inhibition.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification).
3. Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The test inhibitor dilutions (or vehicle control) are pre-incubated with human liver microsomes in the incubation buffer at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
The enzymatic reaction is initiated by adding the specific probe substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time, ensuring that the reaction is in the linear range (typically less than 20% of the substrate is consumed).
-
The reaction is terminated by the addition of the stop solution.
-
The samples are then processed (e.g., centrifugation to precipitate proteins) and the supernatant is analyzed.
4. Analytical Method:
-
The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
5. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the vehicle control incubations (representing 100% enzyme activity).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 18. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unveiling Molecular Geometry: A Comparative Guide to the Conformational Analysis of Cyclopropylbenzene
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of microwave spectroscopy against other prominent techniques for the conformational analysis of cyclopropylbenzene, a molecule of interest for its unique structural features.
This compound, with its phenyl and cyclopropyl rings, presents a fascinating case for conformational analysis. The orientation of the cyclopropyl group relative to the benzene ring dictates the molecule's overall shape and properties. The two principal conformations are the "bisected" form, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, and the "perpendicular" form, where it is parallel. Experimental and theoretical studies have been pivotal in determining the dominant conformation and the energy landscape of this molecule.
Microwave Spectroscopy: A High-Resolution Look at Molecular Rotation
Microwave spectroscopy stands out as a powerful technique for obtaining highly precise structural information on gas-phase molecules. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, the moments of inertia and, consequently, the precise geometry of a molecule can be determined.
A seminal study employing pulsed-jet Fourier transform microwave spectroscopy conclusively demonstrated that this compound exists predominantly in the bisected conformation in the gas phase.[1][2] The observation of specific rotational transitions and their selection rules, along with the analysis of eight singly substituted ¹³C isotopologues, provided unequivocal evidence for a molecular structure where seven of the nine carbon atoms lie in the molecule's symmetry plane, a key feature of the bisected form.[1][2] No transitions corresponding to the perpendicular conformer were observed, indicating it is significantly less stable or has a very short lifetime under the experimental conditions.[1][2]
Quantitative Data from Microwave Spectroscopy
The high resolution of microwave spectroscopy allows for the precise determination of rotational constants, which are inversely related to the moments of inertia. These constants are a direct reflection of the molecule's geometry.
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| Parent | 3208.53 | 1201.23 | 948.34 |
| ¹³C₁ | 3189.11 | 1201.12 | 944.38 |
| ¹³C₂ | 3208.43 | 1189.65 | 941.42 |
| ¹³C₃ | 3208.45 | 1191.24 | 942.50 |
| ¹³C₄ | 3208.52 | 1195.43 | 945.10 |
| ¹³C₇ | 3144.17 | 1200.67 | 943.08 |
| ¹³C₈ | 3208.20 | 1181.33 | 936.57 |
Table 1: Experimentally determined rotational constants for the bisected conformer of this compound and its ¹³C isotopologues. Data sourced from Shen et al., J. Org. Chem. 2001, 66 (17), 5840-5845.[1][2]
Experimental Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy
The experimental determination of the rotational spectrum of this compound involves the following key steps:
-
Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., argon) is prepared.
-
Pulsed Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum by populating only the lowest energy levels.
-
Microwave Excitation: The cooled molecular jet is irradiated with a short, high-power pulse of microwave radiation. This pulse excites a coherent polarization of the molecules.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high resolution.
-
Spectral Analysis: The observed transition frequencies are then assigned to specific quantum number changes, and the rotational constants are fitted to these assignments.
References
Quantitative Analysis of Cyclopropylbenzene: A Comparative Guide to qNMR, GC-FID, and HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of three powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for assaying the content of cyclopropylbenzene.
At a Glance: Method Comparison
The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for this application.
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Non-destructive analysis based on the direct proportionality between NMR signal intensity and the number of nuclei. A primary ratio method.[1] | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.[2] | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999[3] | ≥ 0.999[4] |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | ~ 0.01-0.5 µg/mL[5][6] |
| Limit of Quantification (LOQ) | ~ 5-30 µg/mL | ~ 0.5-5 µg/mL | ~ 0.03-1.7 µg/mL[5][6] |
| Precision (%RSD) | < 1% | < 2%[7] | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102%[7] | 98-102% |
| Analysis Time per Sample | ~ 10-15 minutes[8] | ~ 10-20 minutes | ~ 5-15 minutes[9] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a volatile solvent. | Dilution in the mobile phase, may require filtration. |
| Strengths | - Absolute quantification without a specific this compound standard[10]- Non-destructive- High precision and accuracy- Provides structural information | - High sensitivity- Robust and reliable- Wide availability | - High sensitivity and selectivity with UV detection- Suitable for non-volatile or thermally labile compounds |
| Limitations | - Lower sensitivity compared to chromatographic methods- Higher instrument cost | - Requires volatile and thermally stable analytes- Destructive technique | - Requires a UV chromophore- Mobile phase consumption |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using qNMR, GC-FID, and HPLC-UV.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using qNMR, GC-FID, and HPLC-UV. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (NS): 8-16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 for integration accuracy of <1%).[11]
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of this compound (e.g., the aromatic protons) and the internal standard. For this compound, the aromatic protons appear as multiplets around 7.1-7.3 ppm, and the cyclopropyl protons are observed at approximately 0.7-1.0 ppm and 1.8-2.0 ppm.[12] A non-overlapping aromatic signal would be ideal for quantification.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
GC-FID Protocol
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent (e.g., methanol or hexane).
-
From the stock solution, prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Prepare the sample to be analyzed by diluting it with the same solvent to fall within the calibration range.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic hydrocarbons.[13]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
HPLC-UV Protocol
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards from the stock solution, ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
Dilute the sample to be analyzed with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
-
Instrumental Conditions:
-
High-Performance Liquid Chromatograph: Equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic compounds.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound has UV absorbance maxima around 220 nm and 260 nm. The wavelength should be chosen to maximize sensitivity and minimize interference from the matrix.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution and measure the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
References
- 1. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. environics.com [environics.com]
- 8. scielo.org.co [scielo.org.co]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. This compound(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 13. Benzene analysis with GC-FID - Chromatography Forum [chromforum.org]
- 14. distantreader.org [distantreader.org]
A Head-to-Head Battle: Cyclopropyltrifluoroborates Emerge as Superior Cross-Coupling Partners to Boronic Acids
In the landscape of cross-coupling reactions, the choice of the nucleophilic partner is paramount to success. For the introduction of the valuable cyclopropyl moiety, a common structural motif in medicinal chemistry, researchers have traditionally relied on cyclopropylboronic acids. However, a growing body of evidence, detailed in this guide, demonstrates the marked advantages of potassium cyclopropyltrifluoroborates, positioning them as a more stable, efficient, and reliable alternative for drug development and synthetic chemistry.
Cyclopropyl groups are prevalent in pharmaceuticals due to their unique conformational and electronic properties. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for forging carbon-carbon bonds, and thus, the development of robust cyclopropylating agents for this reaction is of critical importance. While cyclopropylboronic acids have been instrumental, their inherent instability often leads to reproducibility issues and lower yields. This guide provides a comprehensive comparison of potassium cyclopropyltrifluoroborates and cyclopropylboronic acids, supported by experimental data, to inform the selection of the optimal reagent for your research needs.
Stability: A Clear Win for Trifluoroborates
The most significant drawback of cyclopropylboronic acids is their propensity to undergo protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, which are often present in cross-coupling reaction media.[1][2][3] This instability makes long-term storage challenging and often necessitates the use of a significant excess of the boronic acid to drive the reaction to completion, which is not atom-economical.[4]
In stark contrast, potassium cyclopropyltrifluoroborates are air- and moisture-stable crystalline solids.[4] This enhanced stability is attributed to the formation of a tetracoordinate boron "ate" complex, which protects the carbon-boron bond from premature cleavage.[5] This stability allows for indefinite storage under ambient conditions and the use of near-stoichiometric amounts of the reagent in cross-coupling reactions, leading to more cost-effective and predictable outcomes.[4][6]
Reactivity and Reaction Efficiency: A Tale of Two Reagents
The stability of potassium cyclopropyltrifluoroborates does not compromise their reactivity. In the presence of a suitable base and a palladium catalyst, the trifluoroborate is slowly hydrolyzed in situ to release the active boronic acid species for the catalytic cycle. This slow-release mechanism can be advantageous in maintaining a low, steady concentration of the reactive species, which can suppress side reactions.[7]
Quantitative data from various studies highlights the efficiency of potassium cyclopropyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl chlorides, which are often challenging coupling partners.
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) with K-cyclopropyl-BF3 | Reference |
| 1 | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 75 | [4] |
| 2 | 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 88 | [4] |
| 3 | 1-Chloro-4-nitrobenzene | 1-Cyclopropyl-4-nitrobenzene | 0 (reduction of nitro group) | [4] |
| 4 | 2-Chloronaphthalene | 2-Cyclopropylnaphthalene | 92 | [4] |
| 5 | 2-Chloroquinoline | 2-Cyclopropylquinoline | 78 | [4] |
| 6 | 2-Chloropyridine | 2-Cyclopropylpyridine | 65 | [4] |
While direct head-to-head comparative studies under identical conditions are limited in the literature, the consistently high yields achieved with potassium cyclopropyltrifluoroborate, often with just a slight excess (e.g., 1.01 equivalents), underscore their efficiency.[4] In contrast, protocols using cyclopropylboronic acid frequently recommend using 1.2 to 2.0 equivalents or more to achieve comparable yields, implicitly acknowledging the reagent's instability.[4][8]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are presented below.
Protocol 1: Cross-Coupling of 4-Chloroanisole with Potassium Cyclopropyltrifluoroborate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium cyclopropyltrifluoroborate
-
4-Chloroanisole
-
Potassium carbonate (K₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
Procedure:
-
In a glovebox, a microwave vial is charged with Pd(OAc)₂ (3.3 mg, 0.015 mmol, 3 mol%), XPhos (14.3 mg, 0.03 mmol, 6 mol%), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol, 1.01 equiv), and K₂CO₃ (210 mg, 1.5 mmol, 3 equiv).
-
The vial is sealed with a cap lined with a disposable Teflon septum.
-
4-Chloroanisole (0.5 mmol, 1 equiv) is added, followed by a 10:1 mixture of CPME and H₂O (0.25 M).
-
The reaction mixture is stirred at 100 °C until the starting material is consumed as monitored by GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-cyclopropyl-4-methoxybenzene.[4]
Protocol 2: Cross-Coupling of Bromobenzene with Cyclopropylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Cyclopropylboronic acid
-
Bromobenzene
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
A reaction flask is charged with Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (2.0 equiv).
-
The flask is evacuated and backfilled with argon.
-
Toluene and water (4:1 v/v) are added, and the mixture is stirred.
-
Bromobenzene (1.0 equiv) and cyclopropylboronic acid (1.2 equiv) are added.
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[8]
Visualizing the Chemical Logic
To further illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and the stability differences between the two boron reagents.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Item - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. audreyli.com [audreyli.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclopropylbenzene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cyclopropylbenzene, a flammable liquid, requires specific handling and disposal procedures to mitigate risks and protect both laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring adherence to best practices in laboratory chemical management.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Respiratory Protection: Use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) if ventilation is inadequate.[1]
-
Skin and Body Protection: A lab coat or other protective clothing.
This compound Waste Classification
This compound is classified as a hazardous waste due to its flammability.[1][2][3] It is a flammable liquid with a flash point of 44°C (111.2°F).[1][2] As such, it must be managed according to regulations for ignitable hazardous waste.
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Collect this compound waste in a designated, compatible container. The original container is often a suitable choice, provided it is in good condition.[4]
-
Do not mix this compound waste with other waste streams, particularly oxidizers, acids, or bases, to prevent violent reactions.[4][5]
-
Segregate halogenated and non-halogenated solvent waste. This compound is a non-halogenated solvent.
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Flammable Liquid").[5][6][7]
-
The date on which waste was first added to the container must also be clearly marked.[7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6][7]
-
The SAA must be away from sources of ignition such as heat, sparks, or open flames.[8][9]
-
Ensure the container is kept tightly closed except when adding waste.[4][6][8][9]
4. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty this compound container must be "triple-rinsed."[7][10]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste along with the liquid this compound waste.[7]
-
After triple-rinsing and allowing the container to dry completely, obliterate or remove the original label.[7][10] The container can then be disposed of as non-hazardous laboratory glass or plastic waste.[7][10]
5. Arranging for Waste Pickup:
-
Once the waste container is nearly full (typically recommended to be no more than ¾ full) or has been in accumulation for a designated period (e.g., 150 days for laboratory chemical waste), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Quantitative Data Summary
Specific quantitative disposal limits for this compound (e.g., concentration thresholds for sewer disposal) are not broadly defined and are subject to local regulations. Disposal should be based on its characteristic as a flammable liquid.
| Parameter | Value | Source |
| Hazard Classification | Flammable Liquid, Category 3 | [1][2][3] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1][3][9] |
| Flash Point | 44 °C / 111.2 °F (closed cup) | [1][2] |
| Storage Class | 3 - Flammable liquids | [1][2] |
Experimental Protocols
The procedures outlined above are based on standard laboratory chemical waste management guidelines.[4][5][6][7][8] Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. シクロプロペルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 873-49-4 [sigmaaldrich.com]
- 3. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. This compound | 873-49-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropylbenzene
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Cyclopropylbenzene, outlining operational procedures and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves | Handle with gloves.[1] |
| Fire/flame resistant and impervious clothing | Wear suitable protective clothing to avoid skin contact.[1][2] | |
| Respiratory | Air-purifying respirator with an appropriate filter (e.g., type ABEK (EN14387)) | Use only in a well-ventilated area.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
This compound: Key Safety and Physical Data
Understanding the chemical and physical properties of this compound is fundamental to its safe handling. The following table provides a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C9H10 | [4][5] |
| Molecular Weight | 118.18 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 173.6 °C at 753 mmHg | [3][6] |
| Density | 0.94 g/mL at 25 °C | [3][6] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.533 | [3][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label is intact and legible.
-
Ensure the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][7]
-
Store separately from incompatible materials such as oxidizing agents.
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear the appropriate personal protective equipment as detailed in the PPE table.[2][7]
-
Avoid breathing vapors or mist.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including chemical-impermeable gloves.[2]
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
5. Disposal Plan:
-
Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[2]
-
The waste should be treated as hazardous waste.
-
Do not dispose of it down the drain or into the environment.
Immediate First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
Caption: Immediate first aid procedures for this compound exposure.
This compound Handling Workflow
A visual representation of the handling workflow ensures that all procedural steps are clearly understood and followed.
Caption: Step-by-step workflow for handling this compound safely.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 环丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 873-49-4 [chemicalbook.com]
- 7. This compound | 873-49-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
